F-SAHA
Description
Properties
Molecular Formula |
C14H19FN2O3 |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C14H19FN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) |
InChI Key |
LVPDNYLMHLHWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of F-SAHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), commercially known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor.[1][2][3] F-SAHA, a fluorinated derivative of SAHA, functions as an HDAC inhibitor and its 18F labeled version is utilized in tumor imaging research.[4] Given their structural similarity, the core mechanism of action of this compound is understood to be analogous to that of SAHA. This guide delineates the fundamental molecular mechanisms through which SAHA and, by extension, this compound exert their anti-tumor effects.
SAHA is a pan-HDAC inhibitor, targeting both class I and class II histone deacetylases.[3][5] These enzymes are crucial in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[6][7] By inhibiting HDACs, SAHA promotes the accumulation of acetylated histones, leading to a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[1][2][8]
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of SAHA is the inhibition of histone deacetylases. SAHA binds to the active site of HDACs, chelating the zinc ion that is essential for the enzyme's catalytic activity.[1] This inhibition leads to the hyperacetylation of both histone and non-histone proteins.[1][7]
Histone Hyperacetylation: Increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with the negatively charged DNA. This results in a more relaxed chromatin structure, making it accessible to transcription factors and promoting the expression of genes that can suppress tumor growth.[7]
Non-Histone Protein Acetylation: SAHA's effects are not limited to histones. It also induces the acetylation of various non-histone proteins, including transcription factors and chaperones, which can alter their stability and function.[1][7]
Signaling Pathways Modulated by this compound
SAHA influences multiple signaling pathways that are critical in cancer progression.
Cell Cycle Arrest
SAHA can induce cell cycle arrest at both the G1 and G2/M phases.[9][10][11]
-
G1 Arrest: SAHA treatment can lead to an increase in the expression of cyclin-dependent kinase inhibitors like p21 and p27.[11] This is often associated with increased histone acetylation at the promoter regions of these genes.[11]
-
G2/M Arrest: In some cancer cell lines, SAHA causes an arrest in the G2/M phase, which is linked to a decrease in the levels of cyclin A2 and cyclin B.[9][10]
Caption: this compound induced G2/M cell cycle arrest pathway.
Apoptosis Induction
SAHA induces apoptosis through both intrinsic and extrinsic pathways.[6][12][13]
-
Intrinsic (Mitochondrial) Pathway: SAHA can upregulate pro-apoptotic proteins like Bim and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[9] This leads to mitochondrial membrane disruption, cytochrome c release, and subsequent caspase activation.[8][12] The cleavage of the pro-apoptotic Bcl-2 family member Bid is also a key event in SAHA-induced mitochondrial death pathways.[8]
-
Extrinsic (Death Receptor) Pathway: In cutaneous T-cell lymphoma cells, SAHA has been shown to downregulate c-FLIP and enhance TRAIL (TNF-related apoptosis-inducing ligand) signaling, leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[13]
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitors SAHA and sodium butyrate block G1-to-S cell cycle progression in neurosphere formation by adult subventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Apoptosis induction by SAHA in cutaneous T-cell lymphoma cells is related to downregulation of c-FLIP and enhanced TRAIL signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
what is p-Fluoro-SAHA
An In-depth Technical Guide to p-Fluoro-SAHA
Introduction
p-Fluoro-suberoylanilide hydroxamic acid (p-Fluoro-SAHA or F-SAHA) is a synthetic derivative of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. SAHA is a potent, non-selective histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma. The introduction of a fluorine atom at the para position of the phenyl ring in SAHA creates p-Fluoro-SAHA, a modification that can influence the compound's biological activity, metabolic stability, and potential for in vivo imaging applications. This guide provides a comprehensive technical overview of p-Fluoro-SAHA for researchers, scientists, and drug development professionals.
p-Fluoro-SAHA functions as an HDAC inhibitor, a class of epigenetic modulators that play a crucial role in the regulation of gene expression. HDACs catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, p-Fluoro-SAHA promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[1]
The fluorinated analog, particularly its 18F radiolabeled version, holds promise for use in positron emission tomography (PET) to visualize and quantify HDAC expression in tumors and other tissues, aiding in cancer diagnosis and the development of targeted therapies.[2]
Chemical Structure
The chemical structure of p-Fluoro-SAHA is characterized by a hydroxamic acid zinc-binding group, a six-carbon aliphatic linker, and a p-fluorinated phenyl cap group.
Mechanism of Action
As a derivative of SAHA, p-Fluoro-SAHA is presumed to share a similar mechanism of action, functioning as a pan-HDAC inhibitor that targets multiple HDAC isoforms. The hydroxamic acid moiety chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[1] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced genes.
The primary downstream effects of HDAC inhibition by compounds like p-Fluoro-SAHA include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1 leads to cell cycle arrest, primarily at the G1 and G2/M phases.
-
Induction of Apoptosis: Activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Inhibition of Angiogenesis: Downregulation of factors involved in blood vessel formation.
-
Induction of Autophagy: A cellular process of self-degradation that can have both pro-survival and pro-death roles depending on the cellular context.[3]
Signaling Pathways Affected by HDAC Inhibition
The inhibition of HDACs by p-Fluoro-SAHA can impact a multitude of signaling pathways critical to cancer cell survival and proliferation.
References
F-SAHA: A Technical Guide to a Novel Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of F-SAHA (p-Fluoro-Suberoylanilide Hydroxamic Acid), a fluorinated analog of the potent pan-histone deacetylase (HDAC) inhibitor, SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat). While primarily developed as a precursor for the PET imaging agent ¹⁸this compound, its structural and biochemical similarity to the FDA-approved drug Vorinostat (B1683920) makes it a compound of significant interest. This document details the core mechanism of action, summarizes key quantitative data based on its close analog SAHA, describes its effects on critical cellular signaling pathways, and provides detailed experimental protocols for its characterization.
Introduction: Histone Deacetylases as Therapeutic Targets
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from the lysine (B10760008) residues of histone and non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] Aberrant HDAC activity is a hallmark of many cancers, where it is associated with the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[1]
HDAC inhibitors, such as SAHA, represent a significant class of anti-cancer agents.[3] They function by blocking the catalytic activity of HDACs, leading to the accumulation of acetylated proteins.[4] This "hyperacetylation" results in a more open chromatin structure, reactivating the expression of silenced genes involved in critical cellular processes like cell cycle arrest, differentiation, and apoptosis.[1][4]
This compound is a direct analog of SAHA, with a fluorine atom substituted at the para-position of the phenyl capping group. Studies have demonstrated that this modification does not negatively impact its biological activity; in fact, this compound exhibits a biochemical activity profile nearly identical to that of SAHA.[5] Consequently, much of the mechanistic understanding and quantitative data for this compound can be inferred from the extensive research conducted on its parent compound.
Core Mechanism of Action
The primary mechanism of action for this compound, like SAHA, is the direct inhibition of Class I and Class II histone deacetylase enzymes.[4][6] The molecular structure of this compound features a hydroxamic acid group, which acts as a chelator for the zinc ion (Zn²⁺) located within the catalytic active site of HDAC enzymes.[2] This chelation physically obstructs the enzyme's catalytic function, preventing the removal of acetyl groups from its protein substrates.[1]
The resulting hyperacetylation of histone tails neutralizes their positive charge, which in turn weakens the electrostatic interaction between the histones and the negatively charged DNA backbone. This leads to a relaxed, transcriptionally active chromatin state (euchromatin), allowing for the re-expression of genes that can induce growth arrest and apoptosis in transformed cells.[1][7]
Figure 1. General mechanism of HDAC inhibition by this compound.
Quantitative Data: Inhibitory Activity
As this compound's activity profile closely mirrors SAHA's, the following tables summarize the inhibitory concentrations (IC₅₀) of SAHA against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.[5] This data provides a strong benchmark for the expected potency of this compound.
Table 1: IC₅₀ Values of SAHA against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
|---|---|---|---|---|---|---|
| SAHA | 33 ± 1 | 96 ± 10 | 20 ± 1 | 33 ± 3 | 540 ± 10 | [8] |
| SAHA | 10 | - | 20 | - | - |[6][9] |
Table 2: Anti-proliferative Activity of SAHA in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (µM) | Effect | Reference |
|---|---|---|---|---|
| Jurkat | Leukemia | 0.72 | Cytotoxicity | [10] |
| AML MOLM-13 | Leukemia | 1.2 | Cytotoxicity | [10] |
| U937 | Leukemia | 0.88 | Cytotoxicity | [10] |
| LNCaP | Prostate Cancer | ~2.5 - 7.5 | Growth Suppression | [11] |
| DU145 | Prostate Cancer | ~5.0 | Proliferation Inhibition | [12] |
| PC-3 | Prostate Cancer | ~4.0 | Proliferation Inhibition | [12] |
| Various NSCLC | Non-Small Cell Lung | ~2.0 | Growth Inhibition | [13] |
| MES-SA | Uterine Sarcoma | ~3.0 | Growth Suppression | |
Signaling Pathways Modulated by this compound
SAHA, and by extension this compound, exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and death.
Induction of Apoptosis
SAHA induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bim and Bax while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.
Akt/FOXO3a Signaling Pathway
In prostate cancer cells, SAHA has been shown to inhibit the phosphorylation and activation of Akt, a key kinase in cell survival pathways.[12] This inhibition leads to the dephosphorylation and activation of the transcription factor FOXO3a. Activated FOXO3a then translocates to the nucleus to promote the expression of genes that trigger apoptosis.[12]
Cell Cycle Arrest
SAHA can induce cell cycle arrest at the G1/S or G2/M phase, depending on the cell type.[12] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1, which blocks the progression of the cell cycle.[12][13]
Figure 2. Key signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize HDAC inhibitors like this compound.
Fluorometric Histone Deacetylase (HDAC) Activity Assay
This assay measures the enzymatic activity of HDACs and their inhibition by compounds like this compound.
Objective: To determine the IC₅₀ value of this compound for specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys™).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., containing Trichostatin A and a protease).
-
This compound stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 25 µL of diluted this compound or control to each well.
-
Add 25 µL of diluted HDAC enzyme to each well (except the no-enzyme control).
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 30°C for 45-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.
Figure 3. Experimental workflow for a fluorometric HDAC activity assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Objective: To determine the anti-proliferative IC₅₀ of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., DU145 prostate cancer cells).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear microplates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert MTT into purple formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[12]
Objective: To measure the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis of Histone Acetylation
This technique is used to detect the accumulation of acetylated histones in cells treated with this compound, confirming its mechanism of action.
Objective: To detect the increase in acetylated Histone H3 (Ac-H3) or H4 (Ac-H4) levels following this compound treatment.
Materials:
-
Cancer cell line.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.
Figure 4. Workflow for Western Blot analysis of histone acetylation.
In Vivo and Clinical Studies
While specific in vivo therapeutic studies on non-radiolabeled this compound are limited, the extensive data for SAHA and the application of ¹⁸this compound provide valuable insights.
Preclinical In Vivo Models (SAHA)
SAHA has demonstrated significant anti-tumor activity in numerous preclinical animal models. For instance, in mice with transplanted CWR22 human prostate tumors, SAHA administration resulted in a 97% reduction in final tumor volume compared to controls, with no detectable toxicity.[11] In a uterine sarcoma xenograft model, SAHA treatment reduced tumor growth by over 50%. These studies highlight the potential in vivo efficacy that can be expected from a closely related analog like this compound.
PET Imaging with ¹⁸this compound
The primary application of this compound has been in the synthesis of ¹⁸this compound for Positron Emission Tomography (PET) imaging.[5] PET imaging with ¹⁸this compound allows for the real-time, non-invasive visualization and quantification of HDAC levels and target engagement by HDAC inhibitors in vivo. In a murine ovarian cancer model, ¹⁸this compound imaging was successfully used to measure the binding of an HDAC inhibitor to its target within 24 hours of administration, demonstrating its utility in drug development and for guiding therapeutic strategies.
Conclusion
This compound is a potent histone deacetylase inhibitor with a mechanism of action and biological activity profile that is nearly identical to its well-characterized and clinically approved analog, SAHA (Vorinostat). By chelating the zinc ion in the HDAC active site, this compound induces protein hyperacetylation, leading to the reactivation of tumor suppressor genes and the modulation of key signaling pathways that control cell cycle progression and apoptosis. The quantitative data from SAHA provides a robust framework for predicting the efficacy of this compound. The detailed experimental protocols provided herein offer a guide for its further investigation, while its utility in the development of the ¹⁸this compound PET imaging agent underscores its importance as a tool for advancing cancer research and drug development.
References
- 1. Total synthesis and biological evaluation of histone deacetylase inhibitor WF-3161 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00641G [pubs.rsc.org]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo PET-imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo PET imaging of histone deacetylases by 18F-suberoylanilide hydroxamic acid (18this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of In Vitro Activity of Novel SAHA-Like Derivatives as Histone Deacetylase Inhibitors [iris.cnr.it]
- 13. apexbt.com [apexbt.com]
F-SAHA (Vorinostat): A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in the field of epigenetics and cancer therapy. As a pan-HDAC inhibitor, F-SAHA targets multiple HDAC isoforms, leading to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome fundamentally remodels chromatin structure, modulates gene expression, and triggers a cascade of downstream cellular events, including cell cycle arrest, apoptosis, and differentiation. This technical guide provides an in-depth overview of this compound's core mechanism of action, its impact on epigenetic regulation, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism of this compound involves the direct inhibition of histone deacetylase enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from the ε-amino group of lysine (B10760008) residues on the N-terminal tails of histone proteins.[2] This deacetylation results in a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.[1] this compound, a hydroxamic acid-containing compound, effectively chelates the zinc ion within the catalytic domain of HDACs, thereby blocking their enzymatic activity.[3] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin state (euchromatin).[4] This "opening" of the chromatin allows transcription factors and other regulatory proteins to access DNA, leading to altered gene expression.[4] this compound is classified as a pan-HDAC inhibitor as it targets both Class I and Class II HDACs.[3]
Quantitative Data: HDAC Isoform Specificity
This compound exhibits inhibitory activity against a broad range of HDAC isoforms, though with varying potency. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.
| HDAC Class | Isoform | This compound IC50 (µM) |
| Class I | HDAC1 | 0.061[5][6] |
| HDAC2 | 0.251[5][6] | |
| HDAC3 | 0.019[5][6] | |
| HDAC8 | 0.827[5][6] | |
| Class IIa | HDAC4 | >10[6] |
| HDAC5 | >10[6] | |
| HDAC7 | >10[6] | |
| HDAC9 | >10[6] | |
| Class IIb | HDAC6 | 0.009[6] |
| HDAC10 | 0.029[6] |
Impact on Cellular Processes and Signaling Pathways
The epigenetic modifications induced by this compound trigger a multitude of cellular responses, making it a compound of interest for various therapeutic applications, particularly in oncology.
Gene Expression Reprogramming
By promoting a more open chromatin structure, this compound leads to the altered expression of a subset of genes, estimated to be between 5-15% of all protein-coding genes, depending on the cell type.[7] This includes the upregulation of tumor suppressor genes and the downregulation of oncogenes. For instance, this compound has been shown to induce the expression of the cell cycle inhibitor p21WAF1/CIP1 and the thioredoxin-binding protein-2 (TBP-2), while downregulating the expression of cyclin D1 and the transcription factor c-Myc.[8][9][10]
Cell Cycle Arrest and Apoptosis
A hallmark of this compound's anti-cancer activity is its ability to induce cell cycle arrest and apoptosis in transformed cells.[7] The upregulation of p21WAF1/CIP1 contributes to cell cycle arrest, often at the G1/S or G2/M phase.[11][12] this compound-induced apoptosis can be triggered through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the release of cytochrome C from mitochondria.[13]
Modulation of Signaling Pathways
This compound's influence extends beyond histone acetylation to affect various signaling pathways crucial for cell growth and survival.
-
c-Myc Pathway: this compound treatment can lead to the downregulation of the c-Myc transcription factor, which in turn affects the expression of a large number of its target genes involved in cell proliferation.[10]
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway, critical in many epithelial cancers, has also been shown to be modulated by this compound, with alterations in the acetylation levels of key pathway components.[14]
-
JAK/STAT Pathway: Recent evidence suggests that this compound can enhance antitumor immunity by modulating the JAK/STAT signaling pathway.[15][16]
Figure 1: Core mechanism of this compound action on histone acetylation.
Figure 2: Downstream cellular consequences of this compound treatment.
Experimental Protocols
To investigate the epigenetic role of this compound, several key experimental methodologies are employed.
HDAC Activity Assay
This assay quantifies the inhibitory effect of this compound on HDAC enzyme activity.
Principle: A colorimetric or fluorometric substrate containing an acetylated lysine is incubated with a source of HDAC activity (e.g., HeLa nuclear extract or purified HDAC enzyme) in the presence or absence of this compound.[17] HDAC-mediated deacetylation sensitizes the substrate for a developer enzyme that generates a detectable signal. The signal intensity is inversely proportional to HDAC activity.[17]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the HDAC substrate and HeLa nuclear extract (or purified HDAC enzyme) in the provided assay buffer.
-
Prepare a standard curve using a deacetylated standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test samples containing various concentrations of this compound.
-
Add the HDAC source (e.g., HeLa nuclear extract) to each well, except for the negative control.
-
Initiate the reaction by adding the HDAC substrate to all wells.[18]
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).[18]
-
Stop the reaction and add the developer solution.[19]
-
Incubate for an additional 15 minutes at 37°C.[18]
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[19]
-
Subtract the background reading from all measurements.
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Figure 3: Workflow for a typical HDAC activity assay.
Western Blot Analysis of Histone Acetylation
This technique is widely used to qualitatively and quantitatively assess the increase in histone acetylation following this compound treatment.[4]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) and total histones (as a loading control).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[20]
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells and isolate the nuclear pellet.[4]
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to extract histones.[4]
-
Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).[4]
-
Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in ultrapure water.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA).[4]
-
-
SDS-PAGE and Western Blotting:
-
Mix a standardized amount of histone extract (e.g., 15-30 µg) with Laemmli sample buffer and boil.[4]
-
Load samples onto an SDS-polyacrylamide gel (a 15% gel is recommended for good resolution of low molecular weight histones).[4]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Quantification:
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to determine the specific genomic loci where histone acetylation is altered by this compound treatment.
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific for an acetylated histone is used to immunoprecipitate the chromatin-protein complexes. The associated DNA is then purified and can be analyzed by qPCR or sequencing.
Detailed Methodology:
-
Cell Treatment and Cross-linking:
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).[23]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9/14).[24]
-
Add protein A/G-agarose or magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[24]
-
Conclusion
This compound (Vorinostat) is a cornerstone tool for studying the epigenetic regulation of gene expression. Its ability to broadly inhibit HDACs and induce histone hyperacetylation provides a powerful means to investigate the causal link between chromatin structure and cellular function. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex world of epigenetics and its therapeutic potential. The continued exploration of this compound and other epigenetic modulators holds immense promise for the development of novel therapeutic strategies for a range of diseases, most notably cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone Deacetylase Inhibitor SAHA Induces Expression of Fatty Acid-Binding Protein 4 and Inhibits Replication of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - SAHA IC50 values for each HDAC isozyme are shown as measured using in vitro enzymatic assays. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Histone deacetylase inhibitor SAHA mediates mast cell death and epigenetic silencing of constitutively active D816V KIT in systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberoylanilide hydroxamic acid induces limited changes in the transcriptome of primary CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. KEGG PATHWAY: Pathways in cancer - Homo sapiens (human) [kegg.jp]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. SAHA modification of chromatin architecture affects DNA break formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Epigenetic evidence of an Ac/Dc axis by VPA and SAHA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of F-SAHA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins, which in turn results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. F-SAHA, or p-fluoro-SAHA, is a fluorinated analog of SAHA. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially enhancing its efficacy, metabolic stability, and utility as a molecular probe for in vivo imaging when radiolabeled with fluorine-18 (B77423) (¹⁸F). This technical guide provides a comprehensive overview of the biological activity of this compound, drawing upon data from its parent compound SAHA and related analogs to offer a thorough understanding for research and drug development applications.
Mechanism of Action
This compound, like its parent compound SAHA, functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[1][2] The primary mechanism of action involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[3] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.[3][4] Beyond histones, this compound is also expected to increase the acetylation of various non-histone proteins, further contributing to its anti-cancer effects.[4]
Quantitative Data
While specific quantitative data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, the biological activity can be inferred from its structural similarity to SAHA and data from other halogenated analogs. The following tables summarize the inhibitory concentrations (IC50) of SAHA against various HDAC isoforms and its anti-proliferative effects in different cancer cell lines. This data serves as a critical benchmark for evaluating the potential potency of this compound.
| HDAC Isoform | SAHA IC50 (nM) |
| HDAC1 | 10 |
| HDAC3 | 20 |
Table 1: Inhibitory activity of SAHA against HDAC isoforms. Data compiled from various sources.[1]
| Cell Line | Cancer Type | SAHA IC50 (µM) |
| Calu-6 | Lung Cancer | 5 (24h) |
| A549 | Lung Cancer | ~20 (24h) |
| NCI-H460 | Lung Cancer | 43.23 (24h), 4.07 (48h), 1.21 (72h) |
| RK33 | Larynx Cancer | 0.432 ± 0.059 |
| RK45 | Larynx Cancer | 0.348 ± 0.074 |
| Jurkat | T-cell Leukemia | Not specified |
| K562 | Chronic Myelogenous Leukemia | Not specified |
| Ovarian Cancer Cells (2774) | Ovarian Cancer | Not specified |
| Murine B cell lymphoma A20 | B cell Lymphoma | Not specified |
Table 2: Anti-proliferative activity of SAHA in various cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure.[4][5][6][7][8]
Key Signaling Pathways Affected by this compound
Based on the known biological activities of SAHA, this compound is anticipated to modulate several critical signaling pathways involved in cancer progression.
Apoptosis Induction
SAHA is a known inducer of apoptosis in cancer cells.[1][7][8] This is achieved through the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.
Cell Cycle Arrest
SAHA has been shown to cause cell cycle arrest, primarily at the G1/S and G2/M phases, by modulating the expression of key cell cycle regulatory proteins such as p21.[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. SAHA has been reported to inhibit this pathway, contributing to its anti-cancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit HDAC enzyme activity in vitro.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
HDAC inhibitor developer (e.g., containing Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme and the various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the increase in acetylated histones in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal.
Pharmacokinetics and In Vivo Efficacy
The introduction of fluorine in this compound makes it a suitable candidate for radiolabeling with ¹⁸F for positron emission tomography (PET) imaging. ¹⁸F-labeled this compound can be used to non-invasively assess drug distribution, target engagement (HDAC expression), and response to therapy in preclinical and clinical settings. While specific pharmacokinetic data for this compound is limited, studies on other ¹⁸F-labeled tracers provide a general framework for what to expect. Typically, these tracers exhibit rapid distribution and clearance. Preclinical studies using mouse models of cancer are essential to evaluate the in vivo anti-tumor efficacy of this compound. Such studies would involve administering this compound to tumor-bearing mice and monitoring tumor growth over time.[6][12]
Conclusion
This compound represents a promising derivative of the established HDAC inhibitor SAHA. Its biological activity is predicted to be similar to that of its parent compound, involving the inhibition of HDACs, induction of apoptosis, and cell cycle arrest through the modulation of key signaling pathways. The presence of fluorine offers the significant advantage of potential ¹⁸F-radiolabeling for PET imaging, which can greatly facilitate drug development by enabling non-invasive pharmacokinetic and pharmacodynamic studies. Further research is warranted to fully characterize the quantitative biological activity of this compound, including its IC50 values against a broad panel of HDAC isoforms and cancer cell lines, and to evaluate its in vivo efficacy and pharmacokinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to advance the understanding and potential clinical application of this compound.
References
- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAHA Enhances Synaptic Function and Plasticity In Vitro but Has Limited Brain Availability In Vivo and Does Not Impact Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorus containing analogues of SAHA as inhibitors of HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
F-SAHA: A Technical Guide to Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-SAHA (p-Fluoro-Suberoylanilide Hydroxamic Acid) is a derivative of the potent pan-histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.[1] While the fluorine-18 (B77423) labeled version of this compound ([18F]this compound) is primarily utilized as a positron emission tomography (PET) imaging agent to non-invasively quantify HDAC expression in vivo, its core biochemical activity profile is nearly identical to its parent compound, SAHA. Therefore, this guide will focus on the well-documented targets and pathways of SAHA as representative of this compound's mechanism of action.
SAHA (Vorinostat) is an FDA-approved therapeutic for cutaneous T-cell lymphoma and is extensively studied for its anti-neoplastic properties.[2] It belongs to the hydroxamic acid class of HDAC inhibitors and functions as a broad-spectrum or "pan-inhibitor," targeting multiple HDAC isoforms.[3] This broad activity leads to a cascade of cellular events, including altered gene expression, cell cycle arrest, and apoptosis, making it a critical tool in cancer research and a subject of ongoing clinical investigation.
Core Mechanism of Action
The primary mechanism of this compound/SAHA is the direct inhibition of Class I and Class II histone deacetylase enzymes. HDACs are zinc-dependent enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. SAHA's hydroxamic acid moiety acts as a chelating agent, binding to the zinc ion within the catalytic pocket of the HDAC enzyme. This binding competitively inhibits the enzyme's deacetylase activity.
The consequence of this inhibition is the accumulation of acetylated lysine residues on target proteins, a state known as hyperacetylation. On histones, this neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access gene promoters and reactivate the expression of previously silenced genes, including critical tumor suppressor genes.
Caption: Core mechanism of this compound/SAHA action on histone deacetylases (HDACs).
Target Proteins
Primary Targets: Histone Deacetylases (HDACs)
This compound/SAHA is a pan-inhibitor with potent activity against Class I and Class II HDACs. It does not affect Class III HDACs (sirtuins), which are NAD+-dependent. The inhibitory activity against specific isoforms varies, but it generally shows nanomolar potency against several key HDACs.
Table 1: Quantitative Inhibitory Activity of SAHA against HDAC Isoforms
| HDAC Class | Isoform | IC50 (nM) |
|---|---|---|
| Class I | HDAC1 | 10 - 61 |
| HDAC2 | 251 | |
| HDAC3 | 19 - 20 | |
| HDAC8 | 827 | |
| Class IIa | HDAC4 | 1,460 |
| HDAC5 | 1,060 | |
| HDAC7 | 1,840 | |
| HDAC9 | 2,750 | |
| Class IIb | HDAC6 | 31 |
| HDAC10 | 114 | |
| Class IV | HDAC11 | 961 |
Data compiled from multiple sources. Absolute IC50 values can vary based on assay conditions.[4][5][6]
Key Non-Histone Protein Targets
The inhibitory action of this compound/SAHA extends beyond histones, affecting a multitude of cellular proteins. The resulting hyperacetylation can alter protein stability, localization, and function.
-
Transcription Factors: Proteins like p53 and FOXO3a are acetylated, which can enhance their stability and transcriptional activity, promoting apoptosis and cell cycle arrest.
-
Chaperone Proteins: SAHA treatment leads to the hyperacetylation of Heat Shock Protein 90 (HSP90). This disrupts its chaperone function, leading to the degradation of client proteins, many of which are oncogenic kinases.[7]
-
Cytoskeletal Proteins: α-tubulin, a key component of microtubules, is a substrate of HDAC6. Inhibition by SAHA leads to α-tubulin hyperacetylation, which can affect microtubule stability and cell motility.[1]
-
Redox Regulation Proteins: SAHA has been shown to up-regulate the expression of thioredoxin-binding protein-2 (TBP-2) while down-regulating thioredoxin (TRX), impacting the cellular redox state.[8]
Affected Signaling Pathways
By modulating its target proteins, this compound/SAHA influences numerous signaling pathways critical to cancer cell proliferation and survival.
Cell Cycle Regulation
SAHA induces cell cycle arrest, commonly at the G1/S or G2/M transition, by altering the expression of key cell cycle regulators. A primary mechanism is the transcriptional up-regulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. Increased p21 inhibits cyclin/CDK complexes (e.g., CDK2, CDK1), preventing cell cycle progression.[8]
Caption: this compound/SAHA-induced cell cycle arrest via p21 upregulation.
Apoptosis Induction
SAHA promotes programmed cell death through the intrinsic (mitochondrial) pathway. It can induce the expression of pro-apoptotic proteins (e.g., Bak, Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2). This leads to the disruption of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3, culminating in PARP cleavage and apoptosis.
Caption: Induction of the intrinsic apoptosis pathway by this compound/SAHA.
Modulation of Other Key Pathways
-
PI3K/Akt Pathway: SAHA can inhibit the phosphorylation and activation of Akt. This leads to the activation of the downstream transcription factor FOXO3a, which promotes the expression of genes involved in apoptosis and cell cycle arrest.
-
TGF-β Pathway: In certain contexts, SAHA has been shown to attenuate fibrosis by inhibiting TGF-β1-induced phosphorylation of Smad2/3, key mediators of the canonical TGF-β pathway.
-
TLR4 Signaling: SAHA can suppress the Toll-like receptor 4 (TLR4) inflammatory pathway by decreasing the expression of key adaptor proteins like MyD88 and the kinase IRAK1, leading to reduced production of pro-inflammatory cytokines.[7]
Quantitative Data Summary
Proteomic Changes
Quantitative proteomic studies using mass spectrometry have revealed that SAHA treatment dramatically alters the cellular proteome, phosphoproteome, and acetylome.
Table 2: Summary of Quantitative Proteomic Analyses of SAHA Treatment
| Cell Line | SAHA Dose/Time | Key Findings | Regulated Proteins/Pathways (Examples) |
|---|---|---|---|
| 5-8F (Nasopharyngeal Carcinoma) | 6 µM for 24h | 6,391 proteins quantified. 454 up-regulated, 217 down-regulated. | Pathways: Glycolysis, EGFR signaling, Myc signaling. Proteins: WSTF, LMNA.[4] |
| Neuroblastoma Cells | Not specified | 5,426 proteins quantified. 510 up-regulated, 508 down-regulated. | Pathways: Cellular metabolism, DNA-dependent pathways.[5] |
| HeLa Cells | 0-10 µM for 24h | Dose-dependent changes in protein expression. | Down-regulated: UBE2C, CENPF, PRC1 (Cell Cycle). Up-regulated: NES, HMOX1 (Keap1-Nrf2). |
Cell Viability
The anti-proliferative effects of SAHA have been quantified across numerous cancer cell lines, with IC50 values typically in the low micromolar range.
Table 3: IC50 Values for SAHA-Induced Reduction in Cell Viability
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 7.5 | 24 |
| LNCaP | Prostate Cancer | 7.5 | 24 |
| DU145 | Prostate Cancer | ~4.0 | 48 |
| PC-3 | Prostate Cancer | ~5.0 | 48 |
| H292 | Lung Cancer | 5.0 | 48 |
| HH | CTCL | 0.146 | 72 |
| HuT78 | CTCL | 2.062 | 72 |
Data compiled from multiple sources. Values are highly dependent on the cell line and assay duration.[6]
Detailed Experimental Protocols
HDAC Inhibition Assay (Fluorogenic)
This protocol determines the in vitro inhibitory activity of this compound/SAHA against specific HDAC isoforms.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution, and recombinant human HDAC enzyme.
-
Compound Dilution: Perform a serial dilution of this compound/SAHA in DMSO and then dilute further in assay buffer to achieve final desired concentrations.
-
Enzyme Reaction: In a 96-well plate, add HDAC enzyme, the fluorogenic substrate, and the diluted this compound/SAHA (or vehicle control).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic deacetylation.
-
Development: Add the developer solution (which contains a protease that cleaves the deacetylated substrate to release a fluorescent signal) to each well.
-
Signal Measurement: Incubate for a further 15-30 minutes at 37°C. Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Plot fluorescence intensity against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a fluorogenic HDAC inhibition assay.
Cell Viability Assay (MTT)
This protocol measures the cytotoxic or anti-proliferative effects of this compound/SAHA on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound/SAHA (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAHA [bio-gems.com]
- 4. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of PD-L1 Expression by SAHA-Mediated Histone Deacetylase Inhibition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Search-Assisted Multiplexed Quantitative Proteomics Reveals System-Wide Translational Regulation of Non-Canonical Short Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Suberoylanilide Hydroxamic Acid (SAHA), a potent histone deacetylase (HDAC) inhibitor, commercially known as Vorinostat (B1683920). The document synthesizes key findings from in vitro and in vivo studies, detailing its mechanism of action, anti-tumor efficacy, and pharmacokinetic profile.
Core Mechanism of Action
SAHA is a pan-HDAC inhibitor that targets class I, II, and IV histone deacetylases.[1][2][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[2][4] By inhibiting HDACs, SAHA leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of various genes.[2][3][4] This alteration in gene expression can induce a range of cellular responses including cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] Notably, tumor cells appear to be more sensitive to the effects of HDAC inhibitors than normal cells.[4]
Signaling Pathway for SAHA-Induced Cell Cycle Arrest and Apoptosis
Caption: Mechanism of action of SAHA as an HDAC inhibitor.
In Vitro Efficacy
SAHA has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines. This activity is typically dose- and time-dependent.
Summary of In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 (approx.) | Observed Effects |
| NCI-H460 | Large-Cell Lung Carcinoma | ~2 µM | G2/M phase arrest, apoptosis induction, decreased AKT and ERK phosphorylation.[7] |
| Non-Small Cell Lung Cancer (various) | Non-Small Cell Lung Cancer (NSCLC) | ~2 µM | G0-G1 growth arrest, induction of p21WAF1.[8] |
| RK33, RK45 | Larynx Cancer | Not specified | G1/S phase arrest, apoptosis, upregulation of p21, downregulation of cyclin D1.[9] |
| Pediatric Tumor Cell Lines (panel) | Various Childhood Cancers | Median 1.44 µM | Growth inhibition.[3] |
| MCF7 | Breast Cancer | 2.4 µM | Anticancer action (for a ferrocene-based analogue of SAHA).[10] |
In Vivo Efficacy
Preclinical in vivo studies, primarily using xenograft models in mice, have corroborated the anti-tumor effects of SAHA observed in vitro.
Summary of In Vivo Anti-Tumor Activity
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome |
| NCI-H460 | Large-Cell Lung Carcinoma | Not specified | Significant reduction in tumor size compared to control.[7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | SAHA (25 mg/kg) + Paclitaxel (B517696) (20 mg/kg), IP injections | Enhanced antitumor effect compared to paclitaxel alone (avg. tumor volume 43.9 mm³ vs. 105.8 mm³).[11] |
| MDA-MB-468 | TRAIL-Resistant Breast Cancer | SAHA followed by TRAIL, 4 times for 3 weeks | Decreased xenograft growth via inhibition of proliferation and angiogenesis.[12] |
General Workflow for In Vivo Xenograft Studies
Caption: A typical experimental workflow for in vivo xenograft studies.
Pharmacokinetics
The pharmacokinetic profile of SAHA has been evaluated in various species, including cats and humans.
Summary of Pharmacokinetic Parameters
| Species | Administration Route | Dose | Apparent Half-life (t½) | Bioavailability (F) | Key Findings |
| Cats | Intravenous (IV) | 2 mg/kg | ~9 minutes | N/A | Rapid elimination, similar to dogs and rats.[13] |
| Cats | Oral (PO) | 250 mg/m² (~17 mg/kg) | Not specified | Not specified | Well-tolerated; produced the predicted pharmacodynamic effect of histone acetylation.[14] |
| Humans | Oral (PO) | 200 mg, 400 mg, 600 mg | 91.6 to 127 minutes | ~43% (at 200-400 mg) | Oral administration shows a longer apparent half-life compared to intravenous administration.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of SAHA.
In Vitro Cell Proliferation Assay
-
Objective: To determine the dose-dependent effect of SAHA on the growth of cancer cell lines.
-
Method:
-
Cell Seeding: Cancer cells (e.g., NCI-H460) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of SAHA concentrations (e.g., 0 to 10 µM) for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or DIMSCAN.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value (the concentration at which 50% of growth is inhibited) is determined.[8]
-
Western Blot Analysis for Protein Expression
-
Objective: To assess the effect of SAHA on the expression and post-translational modification of key proteins (e.g., acetylated histones, p21, caspases).
-
Method:
-
Cell Lysis: Cells treated with SAHA or vehicle are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-acetyl-histone H3, anti-p21), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., α-tubulin or GAPDH) is used to ensure equal protein loading.[5][9]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of SAHA on cell cycle distribution.
-
Method:
-
Cell Treatment: Cells are treated with SAHA for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified based on fluorescence intensity.[7][8]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of SAHA in a living organism.
-
Method:
-
Animal Model: Athymic nude mice are commonly used to prevent rejection of human tumor xenografts.[11]
-
Cell Implantation: A suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Mice are randomized into groups and treated with SAHA (e.g., 25 mg/kg) or a vehicle control. Administration is often via intraperitoneal (IP) injection.[11]
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated (e.g., Volume = (length × width²)/2). Animal body weight and general health are also monitored.[11]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed for final analysis.[7]
-
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of JAHAs: Ferrocene-Based Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of the Histone Deacetylase Inhibitor Suberoylanilide Hydroxamic Acid and Paclitaxel Treatment on Full-Thickness Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vorinostat (SAHA) and Breast Cancer: An Overview [mdpi.com]
- 13. Pharmacokinetics and Pharmacodynamics of SuberoylanilideHydroxamic Acid in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of suberoylanilide hydroxamic acid in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I Study of an Oral Histone Deacetylase Inhibitor, Suberoylanilide Hydroxamic Acid, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
F-SAHA's Impact on Gene Transcription: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat (B1683920), is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in cancer therapy and other disease contexts. Its primary mechanism of action involves the alteration of chromatin architecture, leading to profound changes in gene transcription. This technical guide provides an in-depth exploration of the molecular effects of F-SAHA on gene expression, detailing the core mechanisms, relevant signaling pathways, and comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Chromatin Remodeling and Transcriptional Regulation
This compound functions as a pan-HDAC inhibitor, targeting class I and II HDACs.[1][2] These enzymes are crucial for maintaining the balance of histone acetylation, a key epigenetic modification. By inhibiting HDACs, this compound leads to the accumulation of acetyl groups on the lysine (B10760008) residues of histone tails. This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and resulting in a more relaxed, open chromatin structure known as euchromatin.[3][4] This "open" state increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally leading to an increase in gene transcription.[1][3]
However, the effect of this compound on gene expression is not global. Studies have shown that it selectively alters the expression of a limited subset of genes, estimated to be around 2-10% of expressed genes in various cell lines.[2][5] This selectivity is thought to be mediated by the specific chromatin context of gene promoters and the interplay with other regulatory proteins.[5] For instance, this compound has been shown to cause a marked decrease in HDAC1 and Myc association with the p21WAF1 promoter, leading to its specific upregulation.[5]
Quantitative Effects of this compound on Gene Expression and Cell Viability
The following tables summarize quantitative data from various studies on the effects of this compound on gene expression and cell viability in different cancer cell lines.
Table 1: this compound Induced Gene Expression Changes
| Gene | Cell Line | This compound Concentration | Time (hours) | Fold Change in Expression | Reference |
| p21WAF1 | ARP-1 (Multiple Myeloma) | 2 µM | 1-24 | Increased | [5] |
| TBP-2 | LNCaP (Prostate Cancer) | 2.5 µM | 2 | Increased | [6] |
| TBP-2 | LNCaP (Prostate Cancer) | 7.5 µM | 12 | ~4-fold increase | [6] |
| Thioredoxin | LNCaP (Prostate Cancer) | 2.5 µM | 2 | Decreased | [6] |
| Various | CD4+ T Cells | 0.34 µM | 24 | 1847 genes modulated | [7] |
| Various | H460 (Lung Cancer) | Not Specified | Not Specified | 11 genes >2-fold up, 16 genes <2-fold down | [8] |
| Various | HCC827 (Lung Cancer) | Not Specified | Not Specified | 8 genes >2-fold up, 14 genes <2-fold down | [8] |
| GRP78, ATF4, CHOP | HepG2 (Liver Cancer) | 6 µM | 36 | Significantly increased mRNA levels | [9] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Time (hours) | Reference |
| DU145 | Prostate Cancer | ~4 µM | 48 | [10] |
| PC-3 | Prostate Cancer | ~5 µM | 48 | [10] |
| MCF-7 | Breast Cancer | 7.5 µM | 24 | [11] |
| LNCaP | Prostate Cancer | 7.5 µM | 24 | [11] |
| H292 | Lung Cancer | 30 µM | 24 | [12] |
| H292 | Lung Cancer | 5 µM | 48 | [12] |
Signaling Pathways Modulated by this compound
This compound's influence extends beyond simple histone modification, impacting several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Akt/FOXO3a Signaling Pathway
In prostate cancer cells, this compound has been shown to induce apoptosis via the Akt/FOXO3a signaling pathway.[10] By inhibiting Akt, this compound promotes the nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of pro-apoptotic genes.
TGF-β1/p38 MAPK Signaling Pathway
In the context of cardiac fibrosis, this compound has been demonstrated to inhibit the TGF-β1/p38 MAPK pathway.[13] It achieves this by upregulating DUSP4, a phosphatase that dephosphorylates and inactivates p38 MAPK, thereby reducing the expression of fibrotic genes.
Detailed Experimental Protocols
Western Blotting for Histone Acetylation
This protocol is used to assess the global changes in histone acetylation following this compound treatment.[3][14]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells and isolate nuclei.
-
Extract histones from the nuclear pellet using 0.4 N H₂SO₄.[3]
-
Precipitate histones with trichloroacetic acid.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.[3]
-
SDS-PAGE:
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[3]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Antibody Incubation:
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image and quantify band intensities. Normalize the acetylated histone signal to the total histone signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications and transcription factor binding in response to this compound treatment.[15][16][17]
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound and a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.[15][16]
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Washes and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the antibody/bead complex.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.[16]
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Analyze differential binding between this compound-treated and control samples.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.[10][11][18]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound exerts its primary effects on gene transcription through the inhibition of histone deacetylases, leading to a more open chromatin structure and selective gene expression changes. This activity impacts multiple signaling pathways crucial for cell fate, making it a valuable tool in cancer research and therapy. The experimental protocols detailed in this guide provide a robust framework for investigating the molecular mechanisms of this compound and other HDAC inhibitors. A thorough understanding of these techniques and the underlying biological processes is essential for the continued development and application of this important class of therapeutic agents.
References
- 1. SAHA modification of chromatin architecture affects DNA break formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suberoylanilide hydroxamic acid induces limited changes in the transcriptome of primary CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of PD-L1 Expression by SAHA-Mediated Histone Deacetylase Inhibition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SAHA could inhibit TGF-β1/p38 pathway in MI-induced cardiac fibrosis through DUSP4 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for F-SAHA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent inhibitor of histone deacetylases (HDACs).[1][2] As a pan-HDAC inhibitor, SAHA targets both class I and II HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[3] This alteration in protein acetylation plays a crucial role in regulating gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][2][4] These application notes provide detailed experimental protocols for the use of F-SAHA (a formulation of SAHA) in cell culture, along with a summary of its effects on cellular processes and signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting HDACs. This inhibition leads to the hyperacetylation of histone proteins, which relaxes the chromatin structure and allows for the transcription of otherwise silenced genes.[5] One such gene is the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a critical role in cell cycle arrest.[1][4] Additionally, SAHA can induce the expression of other genes involved in apoptosis and cell differentiation.[1][2][4] Beyond histones, SAHA also affects the acetylation status and function of non-histone proteins like HSP90, which can influence various signaling pathways.[3][6]
Key Applications in Cell Culture
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[4][7]
-
Cell Cycle Arrest: It can cause cell cycle arrest, primarily at the G1 and G2/M phases.[7][8][9]
-
Modulation of Signaling Pathways: this compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.[8][10][11]
-
Enhancement of Chemotherapy: It can be used in combination with other chemotherapeutic agents to enhance their cytotoxic effects.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| RK33 | Larynx Cancer | 72 | 0.432 ± 0.059 (as µg/ml) | [7] |
| RK45 | Larynx Cancer | 72 | 0.348 ± 0.074 (as µg/ml) | [7] |
| DU145 | Prostate Cancer | 48 | ~4 | [8] |
| PC-3 | Prostate Cancer | 48 | ~5 | [8] |
| NCI-H460 | Large-cell Lung Carcinoma | 24 | 43.23 | [12] |
| NCI-H460 | Large-cell Lung Carcinoma | 48 | 4.07 | [12] |
| NCI-H460 | Large-cell Lung Carcinoma | 72 | 1.21 | [12] |
| MCF-7 | Breast Cancer | 24 | 7.5 | [13] |
| LNCaP | Prostate Cancer | 24 | 7.5 | [13] |
| H292 | Lung Carcinoma | 24 | 30 | [14] |
| H292 | Lung Carcinoma | 48 | 5 | [14] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Apoptosis | Reference |
| RK33 | 5 | 24 | 37-fold | [7] |
| RK45 | 5 | 24 | 3-fold | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 2.5, 5.0, 7.5, and 10.0 µM) and a vehicle control (DMSO).[13]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8][13]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blotting
This protocol is used to analyze the expression of specific proteins in response to this compound treatment.
Materials:
-
This compound
-
Cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[16]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.[16]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[18]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]
-
Wash the membrane three times with TBST.[18]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits HDACs, leading to increased histone and non-histone protein acetylation.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying the effects of this compound on cultured cells.
This compound Modulation of the Akt/FOXO3a Signaling Pathway
Caption: this compound can induce apoptosis by inhibiting the Akt/FOXO3a signaling pathway.
References
- 1. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Histone deacetylase inhibitor SAHA mediates mast cell death and epigenetic silencing of constitutively active D816V KIT in systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitor SAHA Improves High Salinity Tolerance Associated with Hyperacetylation-Enhancing Expression of Ion Homeostasis-Related Genes in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitor SAHA Attenuates TLR4 Signaling in LPS-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suberoylanilide hydroxamic acid (SAHA) inhibits EGF-induced cell transformation via reduction of cyclin D1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Suberoylanilide Hydroxamic Acid (SAHA) in the Inhibition of TGF-β1 Mediated Canine Corneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for the Synthesis of ¹⁸F-labeled F-SAHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. The ability to non-invasively image and quantify HDAC expression in vivo using positron emission tomography (PET) holds significant promise for cancer diagnosis, staging, and monitoring therapeutic response. This has driven the development of ¹⁸F-labeled SAHA analogs. This document provides a detailed protocol for the synthesis of ¹⁸F-labeled SAHA ([¹⁸F]F-SAHA), a promising PET radiotracer for imaging HDACs. The protocol is a compilation of methodologies reported in the scientific literature, offering a comprehensive guide for researchers in the field.
Data Presentation
The following table summarizes the quantitative data from various reported radiosyntheses of ¹⁸F-labeled SAHA and its analogs. This allows for a comparative overview of different synthetic strategies and their efficiencies.
| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (Decay-Corrected) | Specific Activity (GBq/µmol) | Molar Activity (Ci/µmol) | Total Synthesis Time (min) |
| [¹⁸F]FETSAHA | Azido-precursor | Click Chemistry | 31.2% ± 4.6% | 21.4 ± 9.1 | Not Reported | < 120 |
| --INVALID-LINK---FEPAQ | Desfluoroethyl precursor | Nucleophilic Substitution | 20% | Not Reported | 1-2 | 75 |
Experimental Protocols
This section details the key experimental procedures for the synthesis of ¹⁸F-labeled this compound. The protocol is divided into four main stages: precursor synthesis, radiosynthesis with ¹⁸F-fluoride, purification, and quality control.
Precursor Synthesis
The synthesis of the precursor molecule is a critical first step. For methods involving a prosthetic group, a common precursor is an alkyne-derivatized SAHA analog for subsequent "click chemistry" with an ¹⁸F-labeled azide. For direct labeling, a suitable leaving group is introduced onto the SAHA molecule. The following is a general scheme for the synthesis of a tosyl precursor for nucleophilic substitution:
-
Protection of the hydroxamic acid: The hydroxamic acid moiety of SAHA is protected, for example, with a tetrahydropyranyl (THP) group, to prevent side reactions.
-
Introduction of a leaving group: A tosyl group is introduced at a suitable position on the SAHA molecule, typically on an alkyl chain, by reacting the protected SAHA with tosyl chloride in the presence of a base like pyridine.
-
Deprotection (if necessary): Depending on the overall synthetic strategy, the protecting group on the hydroxamic acid may be removed at this stage or after radiolabeling.
Radiosynthesis of [¹⁸F]this compound
The introduction of the fluorine-18 (B77423) isotope is the core of the radiosynthesis. The following protocol describes a typical nucleophilic substitution reaction.
-
[¹⁸F]Fluoride production and activation:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃), in a mixture of acetonitrile (B52724) and water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile at approximately 110°C under a stream of nitrogen.
-
-
¹⁸F-Fluorination:
-
The tosylated precursor (typically 5-10 mg) dissolved in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes). The optimal conditions should be determined empirically.
-
-
Deprotection:
-
If a protecting group was used on the hydroxamic acid, it is removed after the fluorination step. For example, a THP group can be removed by treatment with an acid, such as dilute HCl.
-
Purification of [¹⁸F]this compound
Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is commonly employed.
-
Initial clean-up (SPE):
-
The crude reaction mixture is passed through a C18 Sep-Pak cartridge to remove polar impurities, including unreacted [¹⁸F]fluoride.
-
The cartridge is washed with water, and the desired product is eluted with a suitable organic solvent like acetonitrile or ethanol.
-
-
Final purification (HPLC):
-
The eluate from the SPE is injected onto a semi-preparative HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA).
-
The fraction containing the purified [¹⁸F]this compound, identified by a radioactivity detector, is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for injection.
-
Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use.
-
Radiochemical Purity:
-
Determined by analytical HPLC using a C18 column and a suitable mobile phase. The percentage of radioactivity corresponding to the [¹⁸F]this compound peak is calculated. The radiochemical purity should typically be >95%.
-
-
Chemical Purity:
-
Analyzed by analytical HPLC with a UV detector to identify and quantify any non-radioactive impurities.
-
-
Specific Activity:
-
Calculated by dividing the total radioactivity of the final product by the total mass of the SAHA compound (labeled and unlabeled). This is a critical parameter for receptor-based imaging agents.
-
-
Residual Solvents:
-
Gas chromatography (GC) is used to determine the concentration of residual solvents (e.g., acetonitrile, ethanol, DMSO) from the synthesis and purification steps, ensuring they are below acceptable limits.
-
-
pH:
-
The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5).
-
-
Sterility and Endotoxin Testing:
-
Standard microbiological tests are performed to ensure the final product is sterile and free of bacterial endotoxins.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts in the synthesis of ¹⁸F-labeled this compound.
Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.
Application Notes and Protocols: F-SAHA Dosage and Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for F-SAHA (Fluvastatin-suberanilohydroxamic acid) in mice is limited in publicly available literature. The following application notes and protocols are synthesized based on the known properties and experimental data of its constituent components, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and Fluvastatin. These protocols should be considered as a starting point for experimental design and must be optimized for specific research needs.
Introduction
This compound is a novel compound conceptualized from Fluvastatin, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, and SAHA, a histone deacetylase (HDAC) inhibitor. This combination aims to leverage the pleiotropic effects of both agents, potentially offering synergistic anti-tumor or anti-inflammatory properties. Fluvastatin is known to inhibit cholesterol synthesis and has effects on cell signaling pathways, including Akt and MAPK.[1][2] SAHA is a potent HDAC inhibitor that induces cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the acetylation of histones and other proteins.[3][4]
Data Presentation: Dosage and Administration of Individual Components
Table 1: Summary of SAHA (Vorinostat) Dosage and Administration in Mice
| Mouse Strain | Route of Administration | Dosage Range | Vehicle/Formulation | Key Findings | Reference |
| C57BL/6J, FVB/NJ | Intraperitoneal (IP) | 50, 100, 150 mg/kg | DMSO | Increased histone H4 acetylation in the inner ear. 100 mg/kg protected against kanamycin-induced hearing loss. | [5] |
| Nude mice | Intraperitoneal (IP) | 25-100 mg/kg/day | Not specified | In an ovarian cancer xenograft model, SAHA alone did not significantly improve survival compared to control. | [6] |
| Wild-type (WT) | Oral (in drinking water) | Up to 2 g/liter (approx. 300 mg/kg/day) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Well-tolerated for up to 3 weeks without significant adverse effects. | [7][8][9] |
| R6/2 (HD model) | Oral (in drinking water) | 0.67 g/liter | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Ameliorated motor deficits. | [8] |
| Not specified | Subcutaneous (s.c.) | 200 mg/kg | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased histone acetylation in brain tissue. | [8] |
Table 2: Summary of Fluvastatin Dosage and Administration in Mice
| Mouse Strain | Route of Administration | Dosage Range | Vehicle/Formulation | Key Findings | Reference |
| C57B/L6 | Intraperitoneal (IP) | Not specified | Not specified | Enhanced IL-33-mediated neutrophil infiltration in a peritonitis model. | [1] |
| Balb/c | Not specified | IC50 of 0.2-2µM in cell lines | Not specified | Reduced engraftment of BaF3 FLT3/ITD cells in vivo. | [2] |
| Wild-type (WT), Thbs1-/- | Oral (in chow) | 10 or 40 mg/kg/day | Standard chow | Reduced intimal hyperplasia after carotid artery ligation in WT mice. | [10] |
| Not specified | Oral (PO) | 10 mg/kg/day | Not specified | Increased survival and attenuated left ventricular remodeling after myocardial infarction. | [11] |
Proposed Experimental Protocols for this compound in Mice
This compound Preparation
For in vivo studies, this compound should be formulated to ensure solubility and stability. A common approach for similar compounds involves:
-
Vehicle Selection: Based on the properties of SAHA and Fluvastatin, suitable vehicles could include:
-
A solution of 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline for intraperitoneal (IP) or intravenous (IV) injections.
-
A suspension in 0.5% carboxymethylcellulose (CMC) for oral gavage (PO).
-
Complexation with cyclodextrins, such as HP-β-CD, for improved aqueous solubility for oral or parenteral administration.[8]
-
-
Preparation Steps:
-
Dissolve this compound in the chosen vehicle.
-
Use sonication or gentle heating if necessary to aid dissolution.
-
Ensure the final solution is sterile, isotonic, and at a physiological pH for parenteral routes.[12]
-
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Group Allocation: Divide mice into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups based on a defined dose-escalation scheme (e.g., modified Fibonacci).
-
Administration: Administer this compound daily for 5-14 consecutive days via the intended therapeutic route (e.g., IP or PO).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, altered gait).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.
Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for human tumor cell line xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
This compound (at one or more doses below the MTD)
-
Positive Control (a standard-of-care chemotherapeutic agent)
-
-
Administration: Administer treatments according to a predefined schedule (e.g., daily or 5 days/week) for a specified duration (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record mouse body weight to monitor toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
SAHA and Fluvastatin are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: SAHA-modulated signaling pathways.
Caption: Fluvastatin-modulated signaling pathways.
Experimental Workflow
Caption: General preclinical experimental workflow.
References
- 1. Fluvastatin Enhances IL-33-mediated Mast Cell IL-6 and TNF Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvastatin inhibits FLT3 glycosylation in human and murine cells and prolongs survival of mice with FLT3/ITD leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibition protects hearing against acute ototoxicity by activating the Nf-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluvastatin inhibits intimal hyperplasia in wild-type but not Thbs1-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluvastatin, a 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitor, attenuates left ventricular remodeling and failure after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Measuring F-SAHA Efficacy
Introduction
Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat (B1683920), is a potent histone deacetylase (HDAC) inhibitor.[1][2] By binding to the active site of HDACs, SAHA blocks the removal of acetyl groups from histones and other proteins.[1][2] This leads to the accumulation of acetylated proteins, which in turn alters gene expression, resulting in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] F-SAHA, as a derivative or functional equivalent, operates under the same mechanism. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the efficacy of this compound in a preclinical setting.
Application Note 1: Assessment of HDAC Inhibition and Histone Acetylation
The primary mechanism of this compound is the inhibition of HDAC enzymes. Efficacy can be directly measured by assessing HDAC activity and the resulting hyperacetylation of target proteins, most notably histones.
Key Assays:
-
In Vitro HDAC Activity Assay: Measures the direct inhibitory effect of this compound on HDAC enzyme activity.
-
Western Blot for Acetylated Histones: Detects the downstream effect of HDAC inhibition, i.e., the accumulation of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) in cells.[4]
-
Chromatin Immunoprecipitation (ChIP): Quantifies histone acetylation at specific gene promoter regions.[5]
Quantitative Data Summary
| Assay Type | Compound | Cell Line | Parameter | Value | Reference |
| HDAC Activity | Vorinostat (SAHA) | HCT116 | IC50 | 0.67 µM | [6] |
| HDAC Activity | Nafamostat | HCT116 | IC50 | 0.07 µM | [6] |
| Histone Acetylation | SAHA | MCF7, TK6 | Effective Conc. | 0.5 - 1.0 µM | [4] |
| Histone Acetylation | SAHA | RK33 | Effective Conc. | 1.0 µM (for H3K18) | [7] |
| Histone Acetylation | SAHA | HMC1.2 | Time to Effect | 2 hours | [8] |
Protocol 1: Western Blot for Acetyl-Histone H3
This protocol details the detection of Histone H3 hyperacetylation in this compound-treated cells.
Materials:
-
Cell culture reagents
-
This compound compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Acetyl-Histone H3, Mouse anti-Total Histone H3 (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against Acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for Total Histone H3 as a loading control.
Caption: Workflow for Western blot analysis of histone acetylation.
Application Note 2: Analysis of Cell Cycle Progression
HDAC inhibitors like this compound are known to cause cell cycle arrest, a key indicator of their anti-proliferative efficacy.[9][10] Flow cytometry is the standard method for analyzing DNA content and determining the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle.[11]
Key Assay:
-
Propidium Iodide (PI) Staining and Flow Cytometry: Quantifies the DNA content of individual cells to generate a cell cycle profile.[9][11]
Quantitative Data Summary
| Compound | Cell Line | Concentration | Effect | Result | Reference |
| SAHA | DU145 | High Dose | G2/M Arrest | ~30% of cells in G2/M | [9] |
| SAHA | PC-3 | High Dose | G2/M Arrest | ~30% of cells in G2/M | [9] |
| SAHA | HL-60 | 2 µM | G0/G1 Arrest | Increase in G0/G1 phase cells | [12] |
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to prepare and analyze this compound-treated cells by flow cytometry to assess cell cycle distribution.
Materials:
-
Cell culture reagents and 6-well plates
-
This compound compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat with desired concentrations of this compound and a vehicle control for 24-48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant, resuspend the cell pellet in 500 µL of ice-cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE). Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G0/G1 peak can be indicative of apoptotic cells.[9]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Application Note 3: Measurement of Apoptosis Induction
A crucial measure of efficacy for anti-cancer agents like this compound is the ability to induce programmed cell death (apoptosis).[13] Several methods can be employed to detect and quantify apoptosis.
Key Assays:
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8][9]
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in the apoptotic cascade.[14]
-
PARP Cleavage: Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases via Western blot, a hallmark of apoptosis.[12][15]
Quantitative Data Summary
| Compound | Cell Line | Concentration | Assay | Result (% Apoptotic Cells) | Reference |
| SAHA | DU145 | High Dose | Annexin V/PI | 18.44% | [9] |
| SAHA | PC-3 | High Dose | Annexin V/PI | 26.71% | [9] |
| SAHA | HMC1.2 | N/A | Annexin V/PI | Significant increase at 48h | [8] |
| SAHA | RK33 | 0.5 - 5 µM | Cell Death ELISA | Concentration-dependent increase | [7] |
| SAHA | RK45 | 0.5 - 5 µM | Cell Death ELISA | Concentration-dependent increase | [7] |
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol provides a method for quantifying apoptosis in this compound-treated cells.
Materials:
-
Cell culture reagents and 6-well plates
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the previous protocols for a desired time (e.g., 48 hours).[16]
-
Cell Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.
Application Note 4: Investigation of Signaling Pathway Modulation
This compound exerts its effects by modulating complex signaling networks. Analyzing key signaling proteins can elucidate the specific pathways involved in its mechanism of action.
Key Pathways and Methods:
-
Akt/FOXO3a Pathway: Implicated in SAHA-induced apoptosis. Can be analyzed by Western blot for phosphorylated (inactive) Akt and total Akt.[9]
-
MAPK Pathway: SAHA can inactivate the Raf/ERK survival pathway in certain cells. This can be assessed by Western blot for phosphorylated and total Raf and ERK.[12]
-
Mitochondrial (Intrinsic) Pathway: Involves the release of cytochrome c from mitochondria. This can be detected by Western blotting of cytosolic fractions.[15]
-
JAK/STAT Pathway: SAHA can impact this pathway, for instance by increasing JAK1 acetylation and subsequent degradation, leading to reduced STAT3-driven transcription.[17]
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAHA modification of chromatin architecture affects DNA break formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitor SAHA Improves High Salinity Tolerance Associated with Hyperacetylation-Enhancing Expression of Ion Homeostasis-Related Genes in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor SAHA mediates mast cell death and epigenetic silencing of constitutively active D816V KIT in systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. [Histone deacetylase inhibitor SAHA induces inactivation of MAPK signaling and apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: F-SAHA in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberanilohydroxamic acid (F-SAHA or Vorinostat) is a potent histone deacetylase (HDAC) inhibitor that modulates gene expression by altering the chromatin structure.[1] As a therapeutic agent, this compound has demonstrated significant potential in oncology, not only as a monotherapy but more prominently in combination with other anticancer treatments. By inducing a more open chromatin state, this compound can enhance the efficacy of DNA-damaging agents, targeted therapies, and immunotherapies. These application notes provide an overview of this compound's synergistic effects with various cancer therapies, supported by quantitative data and detailed experimental protocols to guide researchers in this promising area of drug development.
This compound in Combination with PARP Inhibitors
The combination of this compound with Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, has shown synergistic effects, particularly in triple-negative breast cancer (TNBC). This combination aims to create a "BRCAness" phenotype in cancer cells that are proficient in homologous recombination repair (HRR), thereby sensitizing them to PARP inhibition.
Mechanism of Action
This compound downregulates the expression of key HRR proteins like RAD51 and BRCA1. This impairment of the DNA damage repair pathway makes cancer cells more reliant on PARP- C for DNA repair. Consequently, the addition of a PARP inhibitor leads to synthetic lethality, causing significant DNA damage accumulation and subsequent cell death through apoptosis and autophagy.
Quantitative Data Summary
| Cell Line | Cancer Type | Treatment | IC50 | Combination Index (CI) | Reference |
| MDA-MB-231 | TNBC | Olaparib | 1.8 µM | - | [2] |
| SAHA | 1.2 µM | - | [2] | ||
| Olaparib + SAHA (0.6 µM) | 0.4 µM | <1 (Synergistic) | [2] | ||
| SUM149 | TNBC | Olaparib | >20 µM | - | [3] |
| Olaparib + Palbociclib (1 µM) | ~10 µM | - | [3] |
Note: Palbociclib is a CDK4/6 inhibitor, often used in combination studies.
Signaling Pathway: this compound and PARP Inhibitor Synergy
Caption: this compound inhibits HDACs, downregulating HRR genes, while PARP inhibitors block single-strand break repair, leading to synergistic cell death.
This compound in Combination with Proteasome Inhibitors
The combination of this compound with proteasome inhibitors like bortezomib (B1684674) has demonstrated synergistic cytotoxicity in various hematological malignancies, including mantle cell lymphoma (MCL) and multiple myeloma.
Mechanism of Action
Both this compound and bortezomib can interfere with the NF-κB signaling pathway, which is crucial for the survival of many cancer cells. Additionally, the combination of these two agents leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum stress and promoting apoptosis through both intrinsic and extrinsic pathways.
Quantitative Data Summary
| Disease | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| MCL (Bortezomib-naïve) | Bortezomib + Vorinostat (B1683920) | 31.8% | 7.6 months | [4][5] |
| DLBCL (Relapsed/Refractory) | Bortezomib + Vorinostat | 7.7% | 1.8 months | [4][5] |
Signaling Pathway: this compound and Proteasome Inhibitor Synergy
Caption: this compound and Bortezomib synergistically induce apoptosis by inhibiting the NF-κB pathway and causing ER stress through protein accumulation.
This compound in Combination with Chemotherapy
This compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like cisplatin (B142131) in various solid tumors, including laryngeal and non-small cell lung cancer.
Mechanism of Action
By inducing a more relaxed chromatin structure, this compound increases the accessibility of DNA to platinum-based agents like cisplatin, thereby enhancing the formation of DNA adducts and subsequent cell death. Additionally, this compound can modulate the expression of cell cycle regulatory proteins, such as p21, leading to cell cycle arrest and increased sensitivity to chemotherapy.
Quantitative Data Summary
| Cell Line | Cancer Type | Treatment | IC50 | Interaction | Reference |
| RK33 | Laryngeal Cancer | Cisplatin | 1.8 µM | - | |
| SAHA | 3.2 µM | - | |||
| Cisplatin + SAHA | Lower | Additive | |||
| RK45 | Laryngeal Cancer | Cisplatin | 2.5 µM | - | |
| SAHA | 4.1 µM | - | |||
| Cisplatin + SAHA | Lower | Synergistic |
Experimental Workflow: In Vivo Xenograft Study
Caption: A typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound in combination with chemotherapy.
This compound in Combination with Radiotherapy
This compound has been investigated as a radiosensitizer in several cancer types, including neuroblastoma and sarcoma.
Mechanism of Action
This compound enhances the effects of ionizing radiation by impairing the DNA damage response. It has been shown to downregulate the expression of key DNA repair enzymes like Ku-86. This leads to a prolonged presence of DNA double-strand breaks, as indicated by sustained γH2AX foci, ultimately resulting in increased radiation-induced cell death.
Quantitative Data Summary
| Cancer Model | Treatment | Outcome | Reference |
| Neuroblastoma Xenograft | Vorinostat + Radiation | Significant decrease in tumor volume compared to single modality | [4] |
| Infantile Sarcoma Cell Lines | SAHA + Heavy Ion Therapy | Improved therapeutic ratio | [4] |
This compound in Combination with Targeted Therapy (EGFR Inhibitors)
In non-small cell lung cancer (NSCLC) models resistant to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib, this compound has shown the ability to overcome resistance.
Mechanism of Action
The combination of this compound and EGFR inhibitors can induce synergistic antiproliferative and pro-apoptotic effects through the accumulation of reactive oxygen species (ROS) and increased DNA damage. This is partly mediated by the upregulation of the mitochondrial porin VDAC1 and modulation of the c-Myc-NRF2-KEAP1 pathway, which is crucial for the redox stress response.
This compound in Combination with Immunotherapy
Emerging evidence suggests that this compound can modulate the tumor immune microenvironment, making it a promising candidate for combination with immune checkpoint inhibitors.
Mechanism of Action
This compound can enhance CD8+ T-cell-mediated antitumor immunity by decreasing the expression of FGL1, a ligand for the immune checkpoint receptor LAG-3. This occurs through the inhibition of HDAC1, leading to the degradation of JAK1 and subsequent reduction in STAT3-driven FGL1 transcription.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, the combination drug, or both for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or the combination agent for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Histone Acetylation
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.
Protocol 4: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, this compound + combination drug). Administer the drugs according to the desired schedule (e.g., daily oral gavage for this compound).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound demonstrates significant potential to enhance the efficacy of a wide range of cancer therapies. Its ability to modulate the epigenome and influence key cellular processes such as DNA repair, apoptosis, and immune response makes it a valuable component of combination treatment strategies. The provided data and protocols serve as a resource for researchers to further explore and optimize the use of this compound in developing more effective cancer treatments.
References
- 1. Phase I study of vorinostat in combination with isotretinoin in patients with refractory/recurrent neuroblastoma: A new approaches to Neuroblastoma Therapy (NANT) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pediatric Phase I Trial and Pharmacokinetic Study of Vorinostat: A Children's Oncology Group Phase I Consortium Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for F-SAHA in HDAC Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine (B10760008) residues of histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[1] The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][2]
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent, non-selective inhibitor of Class I and II HDACs.[3] F-SAHA, a fluorescently labeled derivative of SAHA, serves as a valuable tool for studying the kinetic properties of HDAC enzymes. This document provides detailed application notes and protocols for the use of this compound in HDAC enzyme kinetic studies. This compound allows for real-time, continuous monitoring of HDAC activity, facilitating the determination of key kinetic parameters and the screening of potential HDAC inhibitors.[4]
Principle of the Assay
The use of this compound in HDAC enzyme kinetics often relies on a fluorescence-based assay. One common method is a fluorescence anisotropy assay where the binding of the relatively small this compound molecule to the much larger HDAC enzyme results in a change in the polarization of the emitted fluorescent light. This change can be measured to determine binding affinity (Kd), association (kon), and dissociation (koff) rates.
Another common method is a coupled enzymatic assay. In this setup, an acetylated fluorescent substrate is first deacetylated by the HDAC enzyme. A developer enzyme then cleaves the deacetylated substrate, releasing the fluorophore and causing an increase in fluorescence. This compound can be used in this assay as a competitive inhibitor to determine its IC50 and Ki values.
Quantitative Data
The following tables summarize the kinetic parameters of SAHA and a fluorescein-labeled SAHA (fl-SAHA) for various HDAC isoforms. This data is essential for designing and interpreting experiments.
Table 1: Inhibitory Potency (IC50) of SAHA against various HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.033 ± 0.001[5] |
| HDAC2 | 0.096 ± 0.01[5] |
| HDAC3 | 0.020 ± 0.001[5] |
| HDAC6 | 0.033 ± 0.003[5] |
| HDAC8 | 0.54 ± 0.01[5] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Table 2: Kinetic Parameters of fluorescein-labeled SAHA (fl-SAHA) for HDAC8
| Parameter | Value | Condition |
| Binding Affinity (Kd) | 0.4 ± 0.1 µM | Zn(II)-bound HDAC8[4] |
| 0.1 ± 0.08 µM | Fe(II)-bound HDAC8[4] | |
| Dissociation Rate Constant (koff) | 0.6 s-1 | Zn(II)-HDAC8[4] |
| 0.04 s-1 | Fe(II)-HDAC8[4] | |
| Apparent Association Rate Constant (kon) | 4 x 105 M-1s-1 | Zn(II)-HDAC8[4] |
| 1 x 105 M-1s-1 | Fe(II)-HDAC8[4] |
Note: The data for fl-SAHA is specific to HDAC8 and was determined using a fluorescence anisotropy assay.[4]
Experimental Protocols
Protocol 1: Determination of this compound Binding Affinity (Kd) to HDAC8 using Fluorescence Anisotropy
This protocol is adapted from a study using fluorescein-labeled SAHA (fl-SAHA) to determine its binding affinity to HDAC8.[4]
Materials:
-
Purified recombinant HDAC8 enzyme
-
fluorescein-labeled SAHA (fl-SAHA)
-
Assay Buffer: 20 mM HEPES (pH 8.0), 137 mM NaCl, 3 mM KCl
-
96-well, black, low-binding microtiter plate
-
Fluorescence plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare a 50 nM solution of fl-SAHA in the assay buffer.
-
Serially dilute the purified HDAC8 enzyme in the assay buffer. A suggested starting concentration range is from 10 µM down to 0 nM.
-
To each well of the 96-well plate, add 50 µL of the 50 nM fl-SAHA solution.
-
Add 50 µL of each HDAC8 dilution to the respective wells. Include a well with buffer only as a blank.
-
Incubate the plate at 25°C for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[4]
-
Correct the data for background fluorescence and dilution.
-
Plot the change in fluorescence anisotropy as a function of the HDAC8 concentration.
-
Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).
Protocol 2: Determination of IC50 Value of this compound using a Fluorogenic HDAC Assay
This protocol describes a general method for determining the IC50 value of an HDAC inhibitor using a commercially available fluorogenic HDAC assay kit.
Materials:
-
Fluorogenic HDAC Assay Kit (containing acetylated substrate, developer, and assay buffer)
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3)
-
This compound
-
96-well, black, microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 0 µM.
-
Prepare the HDAC enzyme solution at the recommended concentration in the assay buffer.
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution (or buffer for the 100% activity control)
-
HDAC enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the acetylated substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop the HDAC reaction and initiate the developer reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore used in the kit (e.g., Ex/Em = 350-380/440-460 nm).[6][7]
-
Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the study of HDAC enzyme kinetics using this compound.
References
- 1. google.com [google.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Phosphorus containing analogues of SAHA as inhibitors of HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and thermodynamics of metal-binding to histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for F-SAHA in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic modifying agents that play a crucial role in chromatin remodeling and gene expression.[1][2][3] By inhibiting the enzymatic activity of HDACs, these compounds prevent the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones (hyperacetylation).[1][2] This state of hyperacetylation results in a more relaxed, euchromatic chromatin structure, which is generally associated with transcriptional activation.[1][2]
F-SAHA, as a potent pan-HDAC inhibitor, is a valuable tool for studying the epigenetic regulation of gene expression. The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique to investigate the genome-wide localization of specific histone modifications or the binding of transcription factors.[1][4] Utilizing this compound in conjunction with ChIP assays allows researchers to elucidate the specific genomic loci where histone acetylation is altered, providing insights into the molecular mechanisms underlying the therapeutic effects of HDAC inhibitors.[5]
These application notes provide a comprehensive protocol for the use of this compound in ChIP assays to enrich for acetylated histones and identify target genomic regions.
Mechanism of Action
This compound, like other hydroxamic acid-based HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA or Vorinostat), functions by chelating the zinc ion within the active site of class I and II HDAC enzymes.[6] This inhibition leads to a global increase in histone acetylation, affecting the expression of a subset of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[3][7][8] The use of this compound in ChIP assays can effectively "freeze" this hyperacetylated state, allowing for the immunoprecipitation of chromatin fragments enriched in these modifications.
Data Presentation
The following table summarizes representative quantitative data from a ChIP-qPCR experiment designed to assess the efficacy of an HDAC inhibitor in increasing histone H3 acetylation at the promoter of a target gene.
| Treatment Group | Target Gene Promoter Enrichment (Fold Change vs. IgG) | Negative Control Locus Enrichment (Fold Change vs. IgG) |
| Vehicle Control (e.g., DMSO) | 4.8 | 1.0 |
| This compound (1 µM) | 27.2 | 1.2 |
| This compound (5 µM) | 51.5 | 1.1 |
This data is representative and illustrates the expected dose-dependent increase in histone acetylation at a target gene promoter upon treatment with an HDAC inhibitor.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol for this compound Treatment
This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of this compound on histone acetylation.
1. Cell Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours). Optimal concentration and treatment time should be determined empirically for each cell line.
2. Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.[1]
3. Quenching:
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.[1]
4. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.[1]
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors and incubate on ice.
-
Pellet the nuclei and resuspend in a nuclear lysis buffer.[9]
-
Shear the chromatin to an average length of 200-1000 bp by sonication. The optimal sonication conditions should be determined for each cell type and instrument.[9]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
5. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.[9]
-
Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 1 hour.
6. Washes:
-
Pellet the beads and wash sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.[10]
7. Elution and Reversal of Cross-links:
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[9]
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-5 hours.[9]
-
Treat with RNase A and Proteinase K to remove RNA and proteins.[9]
8. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
9. Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific to the promoter of a gene of interest and a negative control region to determine the enrichment of acetylated histones.[2] The results can be expressed as a percentage of the input DNA or as a fold change relative to the IgG control.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Genome-wide mapping of HATs and HDACs reveals distinct functions in active and inactive genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. ChIP Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing F-SAHA Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of F-SAHA (p-Fluoro-Suberoylanilide Hydroxamic Acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which in turn results in a more open chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes.[1][2][3][4][5] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6][7] this compound is a fluorinated derivative of SAHA (Suberoylanilide Hydroxamic Acid, also known as Vorinostat), a well-characterized HDAC inhibitor.[8][9]
Q2: What is a good starting concentration for this compound in my cell line?
A good starting point for this compound concentration is to perform a dose-response experiment. Based on studies with the parent compound SAHA, a typical range to test is between 0.5 µM and 10 µM.[10][11][12] The optimal concentration will be cell-line specific. It is recommended to start with a broad range and then narrow it down based on the observed effects on cell viability and the desired biological outcome (e.g., HDAC inhibition, apoptosis).
Q3: How do I dissolve and store this compound?
This compound is typically soluble in organic solvents such as DMSO.[8] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium. Stock solutions of this compound in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: What is the difference in activity between this compound and SAHA?
Limited direct comparative studies are available. However, one study on a similar fluorinated derivative, SF5-SAHA, showed that its activity can be cell-line dependent. For instance, SF5-SAHA had a similar IC50 value to SAHA in DU145 prostate carcinoma cells but was more potent in other cell lines. This study also indicated that SF5-SAHA is a more potent inhibitor of HDAC6, while SAHA is a slightly better inhibitor of HDAC2. Both compounds showed comparable activity against HDAC1. This suggests that the fluorine substitution can influence isoform selectivity and overall potency.
Q5: How long should I treat my cells with this compound?
The optimal treatment duration is dependent on the cell type and the specific endpoint being measured. For cell viability and apoptosis assays, treatment times typically range from 24 to 72 hours.[10][12] For measuring changes in protein acetylation (e.g., via Western Blot), shorter incubation times of 6 to 24 hours may be sufficient to observe an effect. A time-course experiment is recommended to determine the optimal exposure time for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observed effect of this compound | Concentration too low: The concentration of this compound may not be sufficient to inhibit HDACs in your specific cell line. | Increase Concentration: Perform a dose-response experiment with a higher concentration range (e.g., up to 20 µM). |
| Incorrect storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare Fresh Stock: Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C in aliquots.[8] | |
| Short incubation time: The treatment duration may not be long enough to induce the desired biological response. | Increase Incubation Time: Perform a time-course experiment, extending the treatment duration (e.g., 48, 72 hours). | |
| Cell line resistance: Some cell lines may be inherently resistant to HDAC inhibitors. | Confirm HDAC Expression: Verify the expression of HDACs in your cell line. Consider Combination Therapy: Explore combining this compound with other anti-cancer agents, as this has been shown to be effective for SAHA. | |
| High Cell Death/Cytotoxicity | Concentration too high: The concentration of this compound may be toxic to your cells. | Decrease Concentration: Perform a dose-response experiment with a lower concentration range to determine the IC50 value. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Check Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). | |
| Prolonged incubation: Extended exposure to this compound may be causing excessive cell death. | Reduce Incubation Time: Perform a time-course experiment to find the optimal, less toxic, treatment duration. | |
| Precipitate in Cell Culture Medium | Poor solubility: this compound may have limited solubility in the aqueous cell culture medium at the desired concentration. | Check Stock Solution: Ensure the this compound is fully dissolved in the DMSO stock before diluting in the medium. Warm Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. Vortexing: Vortex the diluted this compound solution in the medium before adding it to the cells. |
| Inconsistent Results | Variability in cell density: Differences in the number of cells seeded can lead to inconsistent results. | Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. |
| Inconsistent this compound concentration: Errors in preparing dilutions can lead to variability. | Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Use calibrated pipettes. | |
| Passage number of cells: Cell characteristics can change with high passage numbers. | Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. |
Quantitative Data Summary
Table 1: IC50 Values for SAHA in Various Cancer Cell Lines
This table provides IC50 values for the parent compound, SAHA. These values can serve as a starting reference for determining the optimal concentration range for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| NCI-H460 | Large-cell Lung Carcinoma | 4.07 | 48 |
| NCI-H460 | Large-cell Lung Carcinoma | 1.21 | 72 |
| SeAx | Cutaneous T-cell Lymphoma | 0.6 | 48 |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | 48 |
| HH | Cutaneous T-cell Lymphoma | 0.9 | 48 |
| MyLa | Cutaneous T-cell Lymphoma | 4.4 | 48 |
| MCF-7 | Breast Cancer | 7.5 | 24 |
| LNCaP | Prostate Cancer | 7.5 | 24 |
| DU145 | Prostate Cancer | ~4 | 48 |
| PC-3 | Prostate Cancer | ~5 | 48 |
| RK33 | Larynx Cancer | ~1.14 (0.432 µg/ml) | 72 |
| RK45 | Larynx Cancer | ~0.92 (0.348 µg/ml) | 72 |
Table 2: IC50 Values of SAHA for Different HDAC Isozymes
This table provides IC50 values for SAHA against specific HDAC isozymes, which can be a useful reference for this compound experiments targeting particular isoforms.
| HDAC Isozyme | IC50 (nM) |
| HDAC1 | 10 |
| HDAC3 | 20 |
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the in vitro inhibitory activity of this compound on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Developer solution (containing a broad-spectrum HDAC inhibitor like Trichostatin A and a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC Assay Buffer, the recombinant HDAC enzyme, and the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Histone Acetylation
This protocol outlines the steps to detect changes in histone H3 acetylation in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Visualizations
References
- 1. Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor [mdpi.com]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus containing analogues of SAHA as inhibitors of HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAHA | HDAC inhibitor | Hello Bio [hellobio.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of SAHA, a novel histone deacetylase inhibitor, against murine B cell lymphoma A20 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altretamine.com [altretamine.com]
- 11. RelaySimTest - Software for validating protection systems - OMICRON [omicronenergy.com]
- 12. cbseacademic.nic.in [cbseacademic.nic.in]
F-SAHA Synthesis Technical Support Center
Welcome to the technical support center for F-SAHA (Suberanilohydroxamic Acid) synthesis. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis of this compound involves a two-step process. The first step is the acylation of an appropriate aniline (B41778) with a suberic acid derivative (e.g., suberoyl chloride or suberic anhydride) to form a suberanilic acid intermediate. The second step is the conversion of the carboxylic acid group of the intermediate into a hydroxamic acid, typically by reacting it with hydroxylamine.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful this compound synthesis include reaction temperature, reaction time, stoichiometry of reactants, and the purity of starting materials and solvents. Precise control over these variables is crucial for maximizing yield and minimizing the formation of impurities.
Q3: How is this compound typically purified?
A3: Purification of this compound is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. In cases where significant impurities are present, column chromatography on silica (B1680970) gel may be necessary.
Troubleshooting Guide
This section addresses specific problems that may arise during this compound synthesis and provides potential solutions.
Problem 1: Low Reaction Yield
A low yield of the final this compound product is a frequent issue. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure proper mixing/stirring. | Drive the reaction to completion, increasing product formation. |
| Suboptimal Stoichiometry | - Optimize the molar ratio of aniline to the suberic acid derivative. - Use a slight excess of the acylating agent in the first step. | Ensure the limiting reagent is fully consumed. |
| Degradation of Product | - Avoid excessive heat during reaction and work-up. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. | Minimize product loss due to decomposition. |
| Losses During Work-up/Purification | - Optimize the extraction procedure to minimize product loss in the aqueous phase. - Select an appropriate recrystallization solvent to maximize recovery. | Improve the isolation of the final product. |
Problem 2: Presence of Impurities
The formation of impurities can complicate purification and affect the biological activity of this compound.
| Observed Impurity | Potential Source | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction. | - See recommendations for "Low Reaction Yield". - Purify the crude product using column chromatography. |
| Diacylated Byproduct | Use of a di-functional acylating agent (e.g., suberoyl chloride) with a diamine impurity. | - Ensure the purity of the starting aniline derivative. - Use a monoprotected diamine if applicable. |
| Polymeric Material | Side reactions at elevated temperatures. | - Maintain the recommended reaction temperature. - Add reagents slowly to control the reaction exotherm. |
Experimental Protocols & Data
General Experimental Workflow for this compound Synthesis
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A typical two-step experimental workflow for the synthesis of this compound.
Troubleshooting Logic Flow
This diagram provides a logical flow to follow when troubleshooting issues in this compound synthesis.
Caption: A troubleshooting decision tree for this compound synthesis.
Mechanism of Action: HDAC Inhibition
This compound functions as a histone deacetylase (HDAC) inhibitor. The diagram below illustrates the general mechanism of HDAC action and its inhibition by this compound.
F-SAHA off-target effects and how to mitigate them
Technical Support Center: F-SAHA
Welcome to the technical support center for this compound (p-Fluoro-Suberanilohydroxamic Acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is a derivative of Suberoylanilide Hydroxamic Acid (SAHA), a well-known pan-histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is to inhibit the activity of Class I and Class II HDAC enzymes.[2] By binding to the zinc ion in the catalytic site of HDACs, this compound prevents the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins.[3] This leads to an increase in acetylation, which in turn alters chromatin structure and gene expression.[4] A major on-target effect is the re-expression of key tumor suppressor genes, such as p21 and p53, which can induce cell cycle arrest and apoptosis in cancer cells.[4][5]
Caption: On-target signaling pathway of this compound as an HDAC inhibitor.
Q2: What are the potential off-target effects of this compound?
As a derivative of the pan-HDAC inhibitor SAHA, this compound is expected to have a similar off-target profile.[6] Pan-inhibitors, while targeting multiple HDAC isoforms, can cause toxicity and adverse effects.[3] Common side effects observed with pan-HDAC inhibitors in clinical settings include fatigue, gastrointestinal issues (like diarrhea), and hematologic effects such as thrombocytopenia.[3][4][7]
Specific off-target proteins for the parent compound SAHA have been identified through chemoproteomic profiling. These include non-HDAC enzymes like Aldehyde Dehydrogenase 2 (ALDH2) and Aldehyde Dehydrogenase 1 Family Member B1 (ALDH1B1).[6] Off-target interactions with kinases and other ATP-binding proteins are also a possibility for many small molecule inhibitors.[8][9] Such unintended interactions can lead to the modulation of signaling pathways unrelated to histone acetylation, causing unexpected cellular responses.[10]
Q3: How can I experimentally identify the off-targets of this compound in my specific cell model?
Identifying off-targets is crucial for validating experimental results. A combination of unbiased, proteome-wide screening and targeted validation methods is recommended.
1. Unbiased (Proteome-Wide) Approaches:
-
Chemical Proteomics: This is a powerful method to identify direct binding partners of a compound across the proteome.[11] It often involves immobilizing an this compound analog on a resin to perform affinity chromatography, followed by mass spectrometry to identify the proteins that bind to it.
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This technique identifies targets by observing which proteins are stabilized or destabilized by this compound binding upon thermal denaturation across the entire proteome.[12]
2. Targeted Validation Approaches:
-
Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended inhibitory activity.[8] Many commercial services are available for this.
-
Cellular Thermal Shift Assay (CETSA): Once potential off-targets are identified, CETSA can be used in a targeted manner to confirm direct engagement of this compound with a specific protein in intact cells.[10][13]
Caption: Workflow for experimental identification of this compound off-targets.
Troubleshooting Guide
Q4: My cells show unexpected toxicity at concentrations intended for HDAC inhibition. Could this be an off-target effect?
Yes, this is a strong indicator of potential off-target activity. On-target HDAC inhibition typically leads to specific cellular outcomes like cell cycle arrest, while broad cytotoxicity may suggest that other essential cellular pathways are being affected.[5][10]
Recommended Actions:
-
Dose-Response Analysis: Perform a detailed dose-response curve and compare the concentration at which you observe toxicity versus the IC50 for HDAC inhibition (e.g., by measuring histone acetylation). Off-target effects often occur at different concentrations than on-target effects.
-
Use a Structurally Unrelated HDAC Inhibitor: Treat your cells with an HDAC inhibitor from a different chemical class. If this compound reproduces the on-target effects (e.g., p21 induction) without the same toxicity profile, it strengthens the case that the toxicity of this compound is due to an off-target effect.
-
Orthogonal Validation: Use a genetic approach like siRNA or shRNA to knock down specific HDACs (e.g., HDAC1, HDAC2, HDAC3). Compare the cellular phenotype from genetic knockdown to that from this compound treatment. If the phenotypes do not match, the effects of this compound are likely not solely due to inhibiting those HDACs.
Q5: How do I design experiments to mitigate off-target effects and ensure my conclusions are valid?
Mitigating off-target effects is about careful experimental design and data interpretation. The goal is to build a body of evidence that links the observed phenotype directly to the intended on-target mechanism.
Best Practices:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration that achieves the desired on-target effect (e.g., increased histone acetylation) to minimize the engagement of lower-affinity off-targets.
-
Confirm Target Engagement: Use an assay like CETSA to confirm that this compound is binding to HDACs in your cells at the concentrations you are using.[13][14]
-
Perform Rescue Experiments: If this compound causes a specific phenotype, try to "rescue" it. For example, if this compound induces apoptosis, and you hypothesize this is through the p53 pathway, see if the effect is diminished in p53-knockout cells.[5]
-
Employ Orthogonal Approaches: As mentioned previously, the use of genetic tools (siRNA/shRNA) to mimic the on-target effect is a critical validation step. A consistent phenotype between chemical inhibition and genetic knockdown provides strong evidence for an on-target mechanism.
Caption: Logical workflow to distinguish on-target from off-target effects.
Quantitative Data
The following table summarizes the selectivity profile of SAHA (Vorinostat), the parent compound of this compound, against various HDAC isoforms and identified off-targets. This data illustrates that while potent against several HDACs, the affinity for off-targets can be within a range that may have biological consequences. Data is presented as pIC50 (the negative log of the half-maximal inhibitory concentration) and pKDapp (the negative log of the apparent dissociation constant). Higher values indicate greater potency/affinity.
Table 1: Selectivity Profile of SAHA
| Target | Assay Type | Value (pIC50) | Value (pKDapp) | Reference |
|---|---|---|---|---|
| HDAC1 | Enzymatic Assay | 7.30 | 5.7 - 6.4 | [6] |
| HDAC2 | Enzymatic Assay | - | 5.7 - 6.4 | [6] |
| HDAC3 | Enzymatic Assay | - | - | [6] |
| HDAC6 | Enzymatic Assay | 7.72 | >6.4 | [6] |
| HDAC8 | Enzymatic Assay | 6.16 | - | [6] |
| HDAC10 | Binding Assay | 6.93 | 5.7 - 6.4 | [6] |
| Off-Target | ||||
| ALDH2 | Thermal Shift | - | Confirmed | [6] |
| ALDH1B1 | Thermal Shift | - | Confirmed |[6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to its intended target (e.g., HDAC1) in a cellular context. The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[10][13]
Objective: To confirm this compound engages with HDACs in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein (e.g., HDAC1) remaining in the soluble fraction for each temperature point and drug concentration using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Plotting the amount of soluble protein at a single diagnostic temperature against the log of this compound concentration can be used to determine an EC50 value for target engagement.[13]
Protocol 2: Orthogonal Validation using siRNA-mediated Knockdown
This protocol is used to compare the phenotype induced by this compound with the phenotype caused by the genetic knockdown of its target, helping to confirm that the effect is on-target.
Objective: To determine if the cellular effects of this compound are consistent with the loss of function of a specific HDAC.
Methodology:
-
siRNA Transfection: Plate cells at a density suitable for transfection. Transfect cells with an siRNA targeting your HDAC of interest (e.g., HDAC1), a non-targeting control (NTC) siRNA, and a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Target Knockdown Validation: After 48-72 hours, harvest a subset of the cells to validate knockdown efficiency. Use qPCR to measure the mRNA levels and/or Western blotting to measure the protein levels of the target HDAC. A knockdown efficiency of >70% is generally considered acceptable.
-
Phenotypic Assay:
-
Chemical Arm: Treat a parallel set of untransfected or NTC-transfected cells with this compound at the desired concentration and a vehicle control.
-
Genetic Arm: Use the cells successfully transfected with HDAC siRNA and NTC siRNA.
-
-
Analysis: After an appropriate incubation time, perform the phenotypic assay of interest (e.g., cell viability assay, cell cycle analysis via flow cytometry, or measuring the expression of a downstream target like p21).
-
Comparison: Compare the results from the this compound-treated cells with the HDAC-knockdown cells. If the phenotype is the same or very similar (e.g., both show a G2/M cell cycle arrest), it provides strong evidence that the effect of this compound is mediated through the inhibition of that specific HDAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 4. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pelagobio.com [pelagobio.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
improving F-SAHA delivery to target cells
Welcome to the technical support center for improving F-SAHA (Folinic acid-conjugated suberoylanilide hydroxamic acid) delivery to target cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this compound experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
1. Conjugation & Formulation Issues
Question: I am experiencing low yield during the this compound conjugation process. What are the possible causes and solutions?
Answer: Low conjugation yield can stem from several factors. Firstly, ensure the purity and reactivity of your starting materials, particularly the folic acid and SAHA. The activation of folic acid's γ-carboxyl group is a critical step; inefficient activation will lead to poor conjugation.[1][2] Consider optimizing the reaction conditions such as pH, temperature, and reaction time.[3] The choice of coupling agents (e.g., EDC/NHS) and their molar ratios are also crucial for efficient conjugation.[4] It is also important to perform the reaction in an appropriate solvent, like DMSO, and under conditions that protect light-sensitive reagents.[1]
Question: My this compound conjugate has poor water solubility. How can I improve this?
Answer: Poor aqueous solubility is a common issue with folate-drug conjugates due to the hydrophobicity of many drug molecules.[5][6] One common strategy is to incorporate a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), between the folic acid and SAHA.[2][7][8] This not only improves solubility but can also enhance the binding affinity to the folate receptor by providing greater conformational flexibility.[7] Another approach is to formulate the this compound into nanoparticles using biocompatible polymers or lipids.[5][9]
Question: My this compound-loaded nanoparticles are aggregating. What can I do to prevent this?
Answer: Nanoparticle aggregation can be caused by several factors, including improper surface charge, high particle concentration, and suboptimal storage conditions.[10][11][12] To prevent aggregation, ensure that your nanoparticles have a sufficient surface charge (zeta potential) to induce electrostatic repulsion. The use of stabilizing agents, such as PEG, can create a hydrophilic shell around the nanoparticles, preventing them from clumping together.[8][13][14] Storing nanoparticles at a low concentration in a suitable buffer and avoiding freeze-thaw cycles can also help maintain their stability.[10][11]
2. Cellular Delivery & Uptake Issues
Question: I am observing low cellular uptake of my this compound nanoparticles. What could be the reason?
Answer: Low cellular uptake of folate-targeted nanoparticles can be multifactorial.[15] First, confirm the expression level of the folate receptor (FRα) on your target cells, as this compound relies on this receptor for entry.[16][17][18] Insufficient FRα expression will result in low uptake. The size and surface chemistry of your nanoparticles also play a critical role; nanoparticles around 50 nm in diameter often show optimal uptake.[19] Additionally, the density of folic acid on the nanoparticle surface can influence binding and internalization.[15] Finally, be aware that some components of cell culture media, like free folic acid, can competitively inhibit the uptake of your this compound constructs.[20]
Question: How can I confirm that the uptake of this compound is folate receptor-mediated?
Answer: To confirm receptor-mediated uptake, you can perform a competitive inhibition assay.[21] This involves pre-incubating the cells with a high concentration of free folic acid before adding your this compound formulation. If the uptake of this compound is significantly reduced in the presence of free folic acid, it indicates that the process is indeed mediated by the folate receptor.[8]
Question: I am seeing high uptake of this compound in non-target cells. How can I improve specificity?
Answer: Off-target uptake can be a challenge.[15] One reason could be non-specific phagocytosis of nanoparticles by certain cell types, like macrophages.[15] To mitigate this, ensure your nanoparticles are well-functionalized with PEG to create a "stealth" effect, reducing non-specific interactions.[7] The targeting specificity is highly dependent on the differential expression of the folate receptor between your target and non-target cells.[22] Verifying the FRα expression levels across your cell lines is a crucial first step.
Data Presentation: Efficacy of this compound Delivery
The following tables summarize quantitative data on the enhanced cellular uptake of folate-targeted nanoparticles compared to non-targeted counterparts.
Table 1: Cellular Uptake of Folate-Conjugated Nanoparticles in FR-Positive Cells
| Nanoparticle Formulation | Cell Line | Uptake Enhancement (vs. Non-Targeted) | Reference |
| Folate-Coated Gd Nanoparticles | KB | Significantly Higher | [21] |
| Folic Acid-Loaded Chitosan (B1678972) NPs | Caco-2 | Significantly Higher after 2h | [23][24] |
| Folate-PEG Grafted AuNPs | KB | Significantly Higher | [8] |
Table 2: Bioavailability of Folic Acid after Nanoparticle Delivery
| Formulation | Parameter | Fold Increase (vs. Free Folic Acid) | Reference |
| FA-Chi-NPs | Plasma Folic Acid | 3.2-fold | [23][24] |
| FA-Chi-NPs | Plasma Tetrahydrofolate | 2.3-fold | [23][24] |
| FA-Chi-NPs | Plasma 5-Methyltetrahydrofolate | 1.6-fold | [23][24] |
Experimental Protocols
1. Synthesis of Folate-PEG-Amine Conjugate
This protocol describes the synthesis of a common intermediate for conjugating folic acid to nanoparticles or drugs.
Materials:
-
Folic acid
-
Polyethylene glycol-bis-amine (PEG-(NH2)2)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 column
Procedure:
-
Dissolve folic acid, DCC, and NHS in DMSO. Stir the mixture overnight in the dark at room temperature to activate the γ-carboxyl group of folic acid.[1][2][7]
-
Remove the dicyclohexylurea byproduct by filtration.[1]
-
Dissolve PEG-bis-amine in DMSO and add it to the activated folic acid solution.[7]
-
Allow the reaction to proceed for several hours at room temperature.[1]
-
Purify the resulting Folate-PEG-Amine conjugate using a Sephadex G-25 gel-filtration column to remove unreacted starting materials.[7]
2. Formulation of this compound Loaded PLGA-PEG Nanoparticles
This protocol details the preparation of this compound encapsulated in PLGA-PEG nanoparticles.
Materials:
-
PLGA-PEG-Folate copolymer
-
SAHA (or this compound conjugate)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
Procedure:
-
Dissolve the PLGA-PEG-Folate copolymer and SAHA in DCM.[25]
-
Prepare an aqueous solution of PVA.
-
Add the organic phase (PLGA-PEG-Folate/SAHA in DCM) dropwise to the aqueous PVA solution while stirring vigorously to form an oil-in-water emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Evaporate the DCM by stirring the emulsion at room temperature for several hours.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unloaded drug, and then lyophilize for storage.[25]
3. Quantification of Cellular Uptake by Flow Cytometry
This protocol outlines the steps to quantify the cellular uptake of fluorescently labeled this compound nanoparticles.
Materials:
-
Target cells (FRα-positive) and control cells (FRα-negative)
-
Fluorescently labeled this compound nanoparticles
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of fluorescently labeled this compound nanoparticles for a defined period (e.g., 2-4 hours). Include untreated cells as a negative control.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.[26][27][28][29]
-
Gate the live cell population based on forward and side scatter to exclude debris and dead cells.[26][27]
-
Quantify the mean fluorescence intensity of the cell population to determine the extent of nanoparticle uptake.[28][29]
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound delivery and action.
Caption: Folate Receptor-Mediated Endocytosis of this compound Nanoparticles.
Caption: SAHA-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for this compound Delivery and Evaluation.
References
- 1. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Aqueous Solubility and Anticancer Efficacy of Oligochitosan-Folate-Cisplatin Conjugates through Oleic Acid Grafting for Targeted Nanomedicine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and grafting of thioctic acid-PEG-folate conjugates onto Au nanoparticles for selective targeting of folate receptor-positive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.lancaster-university.uk [research.lancaster-university.uk]
- 15. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05539F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Folic Acid Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gold nanoparticle size and shape effects on cellular uptake and intracellular distribution of siRNA nanoconstructs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeted drug delivery via folate receptors in recurrent ovarian cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced cellular uptake, transport and oral bioavailability of optimized folic acid-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Data analysis in flow cytometry | Abcam [abcam.com]
- 27. fortislife.com [fortislife.com]
- 28. m.youtube.com [m.youtube.com]
- 29. A Survey of Flow Cytometry Data Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting F-SAHA PET imaging artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using F-SAHA PET imaging. The information is designed to help users identify and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to address specific artifacts and challenges in this compound PET imaging.
Issue 1: High Background Signal or Poor Target-to-Background Ratio
Q: We are observing high non-specific binding of the this compound tracer, leading to a poor signal-to-noise ratio in our images. What are the potential causes and how can we troubleshoot this?
A: High background signal in this compound PET imaging can be attributed to several factors, ranging from patient physiology to technical errors in the experimental protocol.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Improper Patient Preparation | Inadequate fasting or specific dietary factors can influence tracer biodistribution and clearance. | - Ensure subjects have fasted for an appropriate period (typically 4-6 hours) prior to tracer injection. - Review subject's medication history for any drugs that might interfere with HDAC inhibitor binding. |
| Suboptimal Uptake Time | The time between tracer injection and scanning may not be optimal for achieving maximal target accumulation and background clearance. | - Optimize the uptake period. While typically 60 minutes, this can vary depending on the specific research question and target tissue. - Perform dynamic scanning on a subset of subjects to determine the optimal imaging window. |
| Tracer Metabolism | This compound can be metabolized, and its radiometabolites may exhibit different biodistribution patterns, contributing to background signal. | - While challenging to control, be aware of the known metabolic profile of this compound. - If significant background from metabolites is suspected, analysis of blood or urine samples for radiometabolite content may be necessary. |
| Issues with Tracer Formulation | Problems with the radiotracer, such as low radiochemical purity, can lead to off-target accumulation. | - Verify the radiochemical purity of the this compound tracer batch before injection. - Ensure proper handling and storage of the tracer to prevent degradation. |
Experimental Protocol for Optimizing Uptake Time:
-
Subject Selection: Select a small cohort of subjects (n=3-5) representative of the larger study population.
-
Tracer Administration: Administer a standard dose of this compound.
-
Dynamic PET Imaging: Begin PET scanning immediately after tracer injection and acquire data continuously for 90-120 minutes.
-
Data Analysis: Generate time-activity curves (TACs) for the target region of interest (ROI) and various background regions (e.g., muscle, blood pool).
-
Determination of Optimal Window: Identify the time point at which the target-to-background ratio is maximized. This will be your optimal uptake time for future static scans.
Issue 2: Motion Artifacts
Q: Our this compound PET images are blurry and show misregistration between the PET and CT scans. How can we minimize motion artifacts?
A: Motion artifacts are a common problem in PET/CT imaging and can significantly degrade image quality and quantitative accuracy. They arise from patient movement during or between the CT and PET acquisitions.
Strategies for Motion Correction:
| Strategy | Description | Implementation |
| Patient Comfort and Immobilization | Minimizing patient discomfort is key to reducing voluntary and involuntary motion. | - Ensure the patient is in a comfortable position before starting the scan. - Use appropriate immobilization devices such as headrests, straps, and cushions. - Clearly explain the importance of remaining still to the patient. |
| Respiratory Gating | For thoracic and abdominal imaging, respiratory motion can cause significant blurring and misregistration. | - If available, use respiratory gating techniques to acquire data only during specific phases of the breathing cycle. This can improve image sharpness and localization of lesions near the diaphragm. |
| Shorter Acquisition Times | Reducing the scan duration can decrease the likelihood of patient motion. | - Optimize imaging protocols to use the shortest possible acquisition time that still provides adequate image quality. |
| Post-Acquisition Motion Correction | Software-based methods can be used to correct for motion after the scan is completed. | - Many modern imaging systems have software that can retrospectively align the PET and CT data to correct for misregistration. |
Logical Workflow for Motion Artifact Reduction:
Issue 3: Artifacts from Metallic Implants
Q: A subject in our study has a metallic implant, which is causing a bright spot artifact on the attenuation-corrected PET image. How should we handle this?
A: Metallic implants, such as dental fillings, surgical clips, or prostheses, have high attenuation and can cause significant artifacts in PET/CT imaging. This can lead to an overestimation of tracer uptake in the vicinity of the implant on the attenuation-corrected images.
Troubleshooting Metallic Artifacts:
-
Review Non-Attenuation-Corrected (NAC) Images: The artifact is introduced during attenuation correction. Therefore, it will not be present on the NAC images. Comparing the attenuation-corrected (AC) and NAC images can help confirm that the "hot spot" is indeed an artifact.
-
Manual ROI Analysis: If the artifact is obscuring a region of interest, carefully draw ROIs on the NAC images to assess tracer uptake in that area.
-
Utilize Advanced Correction Algorithms: Some modern PET/CT scanners have specialized software algorithms designed to reduce metal artifacts. If available, reprocess the images using these algorithms.
-
Acknowledge in Reporting: If the artifact cannot be fully corrected, it is crucial to acknowledge its presence and potential impact on quantitative analysis in any reports or publications.
Frequently Asked Questions (FAQs)
Q1: What is the typical biodistribution of this compound in humans?
A: The biodistribution of this compound is influenced by HDAC expression levels in various tissues. Generally, high uptake is observed in the liver and kidneys due to their roles in metabolism and excretion. Moderate uptake may be seen in the spleen and bone marrow. In the brain, this compound has shown the ability to cross the blood-brain barrier, although uptake can be variable. It is important to establish a baseline understanding of the expected biodistribution in your specific research context to identify any anomalous uptake patterns.
Q2: Can co-administration of other drugs affect this compound uptake?
A: Yes. Any therapeutic agent that is an HDAC inhibitor or interacts with the targets of this compound can competitively block its binding, leading to reduced uptake in target tissues. It is crucial to obtain a detailed medication history from subjects and consider potential drug-drug interactions when interpreting this compound PET images.
Q3: What are the key quality control steps for this compound PET imaging?
A: A robust quality control (QC) program is essential for reliable and reproducible this compound PET imaging.
Key QC Procedures:
| QC Test | Frequency | Purpose |
| Daily PET QC | Daily | To ensure the scanner is functioning correctly and consistently. This typically includes a blank scan and a normalization scan. |
| Dose Calibrator QC | Daily, Quarterly, Annually | To verify the accuracy of the dose calibrator used to measure the injected radiotracer activity. |
| Tracer Quality Control | Each Batch | To confirm the radiochemical purity, identity, and sterility of the this compound tracer. |
| PET/CT Registration Accuracy | Annually or after major service | To ensure proper spatial alignment between the PET and CT images. |
Q4: How does this compound PET imaging relate to HDAC signaling pathways?
A: this compound is a radiolabeled form of the HDAC inhibitor suberoylanilide hydroxamic acid. It is designed to bind to HDAC enzymes, and its uptake as measured by PET is proportional to the density of these enzymes in tissues. HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, which generally leads to chromatin compaction and transcriptional repression. By imaging HDACs, this compound PET can provide in vivo information about the status of these key epigenetic pathways in health and disease.
HDAC Signaling Pathway Overview:
F-SAHA cytotoxicity in normal vs cancer cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guides for experiments involving the histone deacetylase (HDAC) inhibitor F-SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat).
Frequently Asked Questions (FAQs)
Q1: What is the expected differential cytotoxicity of this compound between normal and cancer cells?
This compound, as a histone deacetylase (HDAC) inhibitor, generally exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal, non-transformed cells.[1][2] This selectivity is a significant advantage in its therapeutic application. The underlying principle is that cancer cells, with their dysregulated epigenetic landscape and higher proliferation rates, are more susceptible to the changes in gene expression induced by HDAC inhibition.[3]
Data Summary: Comparative Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer and normal cell lines, demonstrating its preferential activity against malignant cells.
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µM) | Reference |
| Normal Cells | ||||
| WI-38 | Normal Human Lung Fibroblast | N/A | 8 - 15 | [3] |
| IHA | Immortalized Human Astrocytes | N/A | >10 (Resistant) | (Inferred from comparative studies) |
| Cancer Cells | ||||
| LNCaP | Human Prostate Cancer | Prostate Cancer | 2.5 - 7.5 | [4] |
| PC-3 | Human Prostate Cancer | Prostate Cancer | 2.5 - 7.5 | [4] |
| DU145 | Human Prostate Cancer | Prostate Cancer | 2.5 - 7.5 | [4] |
| MCF-7 | Human Breast Cancer | Breast Cancer | 0.75 - 7.5 | [4] |
| Calu-6 | Human Lung Cancer | Non-Small Cell Lung | 5 | [5] |
| A549 | Human Lung Cancer | Non-Small Cell Lung | ~20 | [5] |
| K562 | Human Leukemia | Chronic Myelogenous | (IC50 reached at µM) | [6] |
| HT1080 | Human Fibrosarcoma | Fibrosarcoma | 2.4 | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Q2: What are the primary mechanisms by which this compound induces cytotoxicity in cancer cells?
This compound induces cytotoxicity in cancer cells through several key mechanisms:
-
Cell Cycle Arrest: this compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors, most notably p21WAF1/CIP1.[7][8][9] This induction can occur in both a p53-dependent and p53-independent manner, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[7][9]
-
Induction of Apoptosis: this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[10][11] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, and the activation of caspase cascades.[10][12]
-
Induction of Necroptosis: In some cancer cell lines, such as MCF-7, this compound has been shown to induce necroptosis, a form of programmed necrosis, as evidenced by the upregulation of phospho-RIP3 and MLKL.[13]
Q3: I am not observing significant cytotoxicity in my cancer cell line after this compound treatment. What could be the issue?
Several factors could contribute to a lack of observed cytotoxicity. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. Refer to the IC50 table above to ensure you are using a concentration range appropriate for your cell line. Some cell lines may be inherently resistant.
-
Drug Concentration and Incubation Time: Ensure that the this compound concentration and incubation time are optimized for your specific cell line and experimental goals. A dose-response and time-course experiment is highly recommended.
-
Drug Stability: this compound solutions should be prepared fresh and stored properly to maintain their activity.
-
Assay-Specific Issues:
-
MTT Assay: Ensure that the formazan (B1609692) crystals are fully dissolved before reading the absorbance. The metabolic activity of the cells can also influence the results.
-
Annexin V Assay: This assay detects early to late apoptosis. If this compound induces a different cell death mechanism in your cell line (e.g., necroptosis), you may need to use a different assay.
-
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment. Maintain consistent cell culture practices.
Experimental Protocols & Workflows
A general workflow for assessing the cytotoxic effects of this compound is outlined below.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[16]
Detailed Protocol: Annexin V Assay for Apoptosis
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[1][17]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation: After this compound treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[2]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathway Diagrams
This compound-Induced Apoptosis Pathways
This compound can trigger both the intrinsic and extrinsic apoptotic pathways in cancer cells.
This compound-Induced p21-Mediated Cell Cycle Arrest
This compound induces the expression of the p21 protein, a potent cyclin-dependent kinase inhibitor, leading to cell cycle arrest.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism leading to SAHA-induced autophagy in tumor cells: evidence for a p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to F-SAHA (Vorinostat) Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with F-SAHA (Vorinostat) treatment, particularly in the context of acquired resistance.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during this compound experiments.
Issue 1: Higher than Expected IC50 Values or Loss of this compound Efficacy
Possible Cause: Development of drug resistance in the cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of your current cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.[1][2][3]
-
Investigate Molecular Mechanisms:
-
Assess Drug Efflux Pump Expression: Increased expression of multidrug resistance proteins like P-glycoprotein (MDR1) can lead to reduced intracellular this compound concentration. Analyze MDR1 expression levels via Western blot or qPCR.
-
Examine Apoptosis Pathway Alterations: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[4][5][6][7] Perform a Western blot to assess the expression levels of key apoptosis regulators.
-
Analyze Cell Cycle Checkpoint Proteins: this compound can induce cell cycle arrest.[4][8] Alterations in cell cycle-related proteins (e.g., cyclins, CDKs) might contribute to resistance. Analyze cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry, and assess relevant protein levels by Western blot.
-
-
Consider Combination Therapies: Combining this compound with other agents can help overcome resistance. Explore combinations with:
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Variability in experimental procedures or cell culture conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are in the logarithmic growth phase during experiments.[12]
-
Regularly test for mycoplasma contamination.
-
-
Optimize Assay Conditions:
-
For cell viability assays (e.g., MTT), ensure a homogenous single-cell suspension and consistent seeding density.[12][13]
-
For Western blotting, ensure complete protein transfer and use appropriate blocking and antibody concentrations.
-
For flow cytometry, properly set compensation and gates using appropriate controls.
-
-
Ensure Reagent Quality:
-
Prepare fresh drug dilutions for each experiment from a properly stored stock solution.
-
Use high-quality, validated antibodies and reagents.
-
Frequently Asked Questions (FAQs)
This compound and Resistance
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound (Vorinostat) is a histone deacetylase (HDAC) inhibitor. It works by binding to the active site of HDACs, leading to an accumulation of acetylated histones and other proteins. This results in changes in gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
-
-
Q2: How do cancer cells develop resistance to this compound?
-
A2: Resistance to this compound can be multifactorial and may involve:
-
Increased drug efflux through the upregulation of ABC transporters like P-glycoprotein.
-
Alterations in apoptosis signaling pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2.[4][7]
-
Activation of pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[9][10][14][15]
-
Changes in the expression or activity of HDACs themselves.
-
-
-
Q3: How can I establish an this compound resistant cell line in the lab?
-
A3: A common method is to continuously expose a parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[1][2][3][16][17][18] Start with a concentration around the IC20 and incrementally increase the dose as the cells adapt and resume proliferation. The resistant phenotype should be confirmed by a significant increase in the IC50 value compared to the parental cell line.[1][2][3]
-
Combination Therapies
-
Q4: Why are combination therapies often more effective than this compound alone?
-
A4: Combination therapies can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.[19][20][21][22] By combining this compound with other agents, it is possible to achieve synergistic effects, where the combined effect is greater than the sum of the individual effects.[19][20]
-
-
Q5: What types of drugs are commonly used in combination with this compound?
-
A5: this compound has been investigated in combination with a variety of agents, including:
-
Experimental Procedures
-
Q6: I am seeing high background in my Western blot for acetylated histones. What could be the cause?
-
A6: High background can be due to several factors, including insufficient blocking, too high of a primary or secondary antibody concentration, or inadequate washing. Ensure your blocking buffer is effective and incubate for at least one hour. Titrate your antibodies to find the optimal concentration and increase the number and duration of your wash steps.
-
-
Q7: My IC50 values for this compound vary between experiments. How can I improve consistency?
-
A7: Inconsistent IC50 values are a common issue.[12][13][24] To improve reproducibility, standardize your protocol as much as possible. This includes using cells at the same passage number and confluency, maintaining a consistent cell seeding density, using freshly prepared drug dilutions, and ensuring accurate pipetting.[12][13]
-
Data Presentation
Table 1: IC50 Values of this compound (Vorinostat) in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Resistance Status | This compound (Vorinostat) IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | Sensitive | 0.636 | [25] |
| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | Sensitive | 0.636 | [25][26] |
| Daudi | Burkitt's Lymphoma | Sensitive | 0.493 | [25][26] |
| MCF-7 | Breast Adenocarcinoma | Sensitive | 0.685 | [25][26] |
| A549 | Lung Carcinoma | Sensitive | >10 | [25][26] |
| SW-982 | Synovial Sarcoma | - | 8.6 | [8] |
| SW-1353 | Chondrosarcoma | - | 2.0 | [8] |
Table 2: Synergistic Effects of this compound (Vorinostat) in Combination with Other Anticancer Agents.
| Cell Line | Combination Agent | Synergy Score (Method) | Effect | Reference |
| SW-1353 | Doxorubicin (B1662922) | Not specified | Significant reduction in cell growth compared to doxorubicin alone | [8] |
| HCC cell lines | Oxaliplatin | Combination Index (CI) < 1 | Synergistic anticancer effects | [23] |
| NSCLC cell lines | LY294002 (PI3K inhibitor) | Not specified | Increased apoptosis | [9] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (Vorinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2][13][17][23]
-
2. Western Blot for Protein Expression
This protocol is for analyzing changes in protein expression related to this compound resistance.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire the image using an imaging system.[10][26][27][28][29]
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][9][14][16][25]
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Materials:
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Mandatory Visualizations
Caption: Workflow for establishing and characterizing this compound resistant cell lines.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Caption: The PI3K/Akt pathway's role in promoting this compound resistance.
Caption: The MAPK/ERK pathway's contribution to this compound resistance.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAHA treatment overcomes the anti-apoptotic effects of Bcl-2 and is associated with the formation of mature PML nuclear bodies in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotype-Tailored ERK/MAPK Pathway and HDAC Inhibition Rewires the Apoptotic Rheostat to Trigger Colorectal Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HDACI regulates the PI3K/Akt signaling pathway to reverse MCF-7/PTX resistance by inhibiting SET - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative methods for assessing drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An acetyl-histone vulnerability in PI3K/AKT inhibition-resistant cancers is targetable by both BET and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
F-SAHA purity and quality control measures
Welcome to the technical support center for F-SAHA (Fluorinated Suberoylanilide Hydroxamic Acid). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity and quality of this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity level for this compound to be used in cell-based assays?
For reliable and reproducible results in cell-based assays, it is recommended to use this compound with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[1] For sensitive applications or in vivo studies, a purity of >99% is advisable to minimize off-target effects from impurities.[2]
Q2: How should I properly store this compound to prevent degradation?
This compound, like other hydroxamic acid derivatives, is susceptible to hydrolysis. Solid this compound should be stored at -20°C.[1][3] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage and should be prepared fresh before use.[1]
Q3: I am seeing an unexpected peak in my HPLC analysis of this compound. What could it be?
An unexpected peak in your HPLC chromatogram could be a degradation product or a process-related impurity. Hydroxamic acids are particularly susceptible to degradation in both acidic and basic conditions.[4] A common degradation product could be the corresponding carboxylic acid formed from the hydrolysis of the hydroxamic acid moiety. To identify the unknown peak, mass spectrometry (MS) analysis coupled with HPLC (LC-MS) is recommended.
Q4: My this compound solution has changed color. Is it still usable?
A change in the color of your this compound solution may indicate degradation or contamination. It is strongly advised not to use a solution that has visibly changed. You should re-evaluate the purity of the solution using a validated analytical method like HPLC before proceeding with your experiments.
Q5: Can I use UV-Vis spectrophotometry to determine the concentration of this compound?
While UV-Vis spectrophotometry can be used for a quick estimation of concentration, it is not a specific method and can be affected by impurities that also absorb at the same wavelength. For accurate quantification, a validated HPLC method with a standard curve is the recommended approach.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity Detected in a New Batch of this compound | - Incomplete reaction during synthesis.- Inadequate purification.- Degradation during storage or shipping. | - Request a Certificate of Analysis (CoA) from the supplier.- Perform an independent purity analysis using a validated HPLC method.- If purity is confirmed to be low, do not use the batch and contact the supplier for a replacement. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution.- Presence of active impurities.- Inaccurate concentration of the working solution. | - Prepare fresh working solutions from a new aliquot of the stock solution.- Re-verify the purity of the this compound stock using HPLC.- Accurately determine the concentration of your stock solution using a calibrated instrument and a fresh reference standard. |
| Precipitate Forms in this compound Solution | - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Change in temperature or pH. | - Ensure the solvent is appropriate for this compound (DMSO is commonly used).[1]- Gently warm the solution to aid dissolution.- If using an aqueous buffer, ensure the pH is compatible with this compound solubility and stability. |
Quantitative Data Summary
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥95% (for in vitro use) | HPLC |
| Purity | >99% (for in vivo use) | HPLC |
| Identification | Conforms to reference standard | HPLC, MS, NMR |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
Table 2: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size[5][6] |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 241 nm[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
1. Objective: To determine the purity of an this compound sample by separating it from potential impurities and degradation products using reverse-phase HPLC.
2. Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
This compound reference standard of known purity
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6]
3. Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or mobile phase) to make a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the this compound sample solution in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Set up the HPLC system with the parameters listed in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms.
-
-
Calculation of Purity:
-
Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100.
-
Visualizations
Caption: this compound Quality Control Workflow.
Caption: this compound Mechanism of Action Pathway.
References
Technical Support Center: Radiolabeling of SAHA with ¹⁸F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiolabeling of Suberanilohydroxamic acid (SAHA) with Fluorine-18 (¹⁸F).
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the synthesis of [¹⁸F]SAHA.
FAQs
Q1: Why is direct radiolabeling of SAHA with ¹⁸F challenging?
A1: Direct radiolabeling of SAHA with ¹⁸F is generally unsuccessful due to the chemical nature of the SAHA molecule. The hydroxamic acid functional group is sensitive to the harsh conditions often required for nucleophilic aromatic substitution reactions with [¹⁸F]fluoride, which typically involve high temperatures and basic conditions. These conditions can lead to the degradation of the hydroxamic acid moiety, possibly through a Lossen rearrangement.[1][2][3][4][5] Therefore, a multi-step synthesis approach is necessary.
Q2: What is the most common strategy for synthesizing [¹⁸F]SAHA?
A2: The most widely adopted strategy is a four-step synthesis. This indirect approach involves the initial radiosynthesis of a key intermediate, 4-[¹⁸F]fluoroaniline, which is then coupled with a protected suberic acid derivative, followed by deprotection to yield [¹⁸F]SAHA. This method avoids exposing the sensitive hydroxamic acid group to harsh fluorination conditions.
Troubleshooting Common Issues
Q3: I am experiencing very low radiochemical yield (RCY). What are the potential causes and solutions?
A3: Low radiochemical yield is a frequent issue and can stem from several factors throughout the multi-step synthesis.
-
Inefficient [¹⁸F]Fluoride Trapping and Elution:
-
Problem: Incomplete trapping of [¹⁸F]fluoride on the anion exchange cartridge or inefficient elution can significantly reduce the starting activity for the synthesis.
-
Solution: Ensure the cartridge is properly conditioned. Use a well-established eluent system, such as a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile (B52724)/water, to ensure efficient elution of the [¹⁸F]fluoride.[6]
-
-
Poor Yield in the Synthesis of 4-[¹⁸F]fluoroaniline:
-
Problem: The initial fluorination reaction to produce 1-[¹⁸F]fluoro-4-nitrobenzene can be inefficient. Subsequent reduction to 4-[¹⁸F]fluoroaniline might also have low conversion.
-
Solution: Optimize the fluorination reaction conditions, including temperature, reaction time, and precursor concentration. For the reduction step, ensure the catalyst (e.g., Pd/C) is active and the reducing agent (e.g., NaBH₄) is fresh.
-
-
Inefficient Coupling Reaction:
-
Problem: The coupling of 4-[¹⁸F]fluoroaniline with the suberic acid derivative may not proceed to completion.
-
Solution: Use an appropriate activating agent for the carboxylic acid, such as HATU or HOBT, with a non-nucleophilic base like DIPEA. Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester.
-
-
Degradation during Deprotection:
-
Problem: The final deprotection step to reveal the hydroxamic acid can lead to product loss if the conditions are too harsh.
-
Solution: Use mild deprotection methods. For example, if a tert-butyl protecting group is used, treatment with trifluoroacetic acid (TFA) is common. The concentration of TFA and the reaction time should be carefully optimized.
-
Q4: My final product shows low radiochemical purity. What are the likely impurities and how can I remove them?
A4: Low radiochemical purity can be caused by unreacted starting materials, byproducts from side reactions, or degradation of the final product.
-
Common Impurities:
-
Unreacted 4-[¹⁸F]fluoroaniline.
-
Partially deprotected intermediates.
-
Byproducts from the decomposition of the hydroxamic acid.
-
-
Purification Strategy:
-
HPLC Purification: High-performance liquid chromatography (HPLC) is the most effective method for purifying [¹⁸F]SAHA.[7] A reversed-phase C18 column with a gradient of acetonitrile and water (often with a small amount of TFA) is typically used.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for initial cleanup and to remove unreacted [¹⁸F]fluoride, but HPLC is generally required for high-purity final product suitable for in vivo studies.
-
Q5: I suspect the hydroxamic acid moiety is degrading. How can I confirm this and what can be done to prevent it?
A5: Degradation of the hydroxamic acid is a significant challenge.
-
Confirmation of Degradation: The primary degradation pathway under basic or high-temperature conditions is the Lossen rearrangement, which converts the hydroxamic acid to an isocyanate. This can be identified by mass spectrometry of the cold standard under similar conditions or by radio-HPLC analysis where new, unexpected radioactive peaks appear.[1][2][3][4][5]
-
Prevention Strategies:
-
Use of Protecting Groups: The most effective strategy is to protect the hydroxamic acid until the final step of the synthesis. Common protecting groups include tetrahydropyranyl (THP), silyl (B83357) ethers (e.g., TBDMS), and trityl groups.[8][9] These groups are stable to many reaction conditions and can be removed under mild acidic conditions.
-
Mild Reaction Conditions: For all steps following the introduction of the hydroxamic acid, use mild reaction conditions (neutral pH, room temperature if possible).
-
Quantitative Data Summary
The following tables summarize the radiochemical yields (RCY), purity, and synthesis times for [¹⁸F]SAHA and other relevant ¹⁸F-labeled HDAC inhibitors.
Table 1: Comparison of Radiolabeling Results for [¹⁸F]SAHA
| Precursor/Method | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Total Synthesis Time | Specific Activity | Reference |
| 4-step synthesis from 1,4-dinitrobenzene (B86053) | 40% | >98% | < 2 hours | Not Reported | [7] |
Table 2: Radiolabeling Data for Other ¹⁸F-Labeled HDAC Inhibitors
| Radiotracer | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Total Synthesis Time | Specific Activity (EOS) | Reference |
| [¹⁸F]FETSAHA | 31.2% ± 4.6% | Not Reported | < 2 hours | 21.4 ± 9.1 GBq/µmol | [10] |
| [¹⁸F]DFAHA | 25% | >95% | Not Reported | Not Reported | [11] |
| [¹⁸F]TFAHA | 22% | >95% | Not Reported | Not Reported | [11] |
| [¹⁸F]INER-1577 | 5-10% | >99% | 60 min | Not Reported | [12] |
| [¹⁸F]NT376 | 17.0% ± 3% | >97% | Not Reported | 185.0 GBq/µmol | [13][14] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of [¹⁸F]SAHA
This protocol is a detailed breakdown of the four-step synthesis of [¹⁸F]SAHA.
Step 1: Synthesis of 1-[¹⁸F]Fluoro-4-nitrobenzene
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[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL of acetonitrile) and K₂CO₃ (1 mg in 0.2 mL of water).
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by heating the reaction vessel at 110°C under a stream of nitrogen, adding acetonitrile (3 x 1 mL) to facilitate the removal of water.
-
Nucleophilic Fluorination: To the dried [¹⁸F]fluoride, add a solution of 1,4-dinitrobenzene (10-20 mg) in anhydrous DMSO (0.5 mL). Heat the reaction mixture at 160°C for 10-15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired 1-[¹⁸F]fluoro-4-nitrobenzene with ethanol.
Step 2: Synthesis of 4-[¹⁸F]Fluoroaniline
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Reduction: To the ethanolic solution of 1-[¹⁸F]fluoro-4-nitrobenzene, add a Pd/C catalyst (5-10 mg).
-
Hydrogenation: Add NaBH₄ (20-30 mg) and stir the mixture at room temperature for 5-10 minutes.
-
Quenching and Purification: Quench the reaction with dilute HCl. Purify the 4-[¹⁸F]fluoroaniline using an SPE cartridge (e.g., SCX or C18) to remove the catalyst and other impurities. Elute the product with an appropriate solvent.
Step 3: Coupling of 4-[¹⁸F]Fluoroaniline with Protected Suberic Acid
-
Activation of Carboxylic Acid: In a separate vial, dissolve the mono-protected suberic acid (e.g., suberic acid mono-tert-butyl ester) in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for 5-10 minutes at room temperature to form the activated ester.
-
Coupling Reaction: Add the purified 4-[¹⁸F]fluoroaniline to the activated ester solution. Allow the reaction to proceed at room temperature for 15-20 minutes.
Step 4: Deprotection to Yield [¹⁸F]SAHA
-
Deprotection: Add the deprotecting agent directly to the reaction mixture from the previous step. For a tert-butyl protecting group, add a solution of TFA in dichloromethane (B109758) (e.g., 50% v/v). Let the reaction proceed at room temperature for 10-15 minutes.
-
Final Purification: Neutralize the reaction mixture carefully. Purify the final product, [¹⁸F]SAHA, using semi-preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA).
-
Formulation: Collect the HPLC fraction containing [¹⁸F]SAHA, remove the organic solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol).
Protocol 2: Quality Control of [¹⁸F]SAHA
-
Visual Inspection: The final product solution should be clear, colorless, and free of particulate matter.[6]
-
pH Measurement: The pH of the final formulation should be within the acceptable range for intravenous injection (typically 4.5-7.5).[6]
-
Radiochemical Purity:
-
Method: Analytical radio-HPLC using a C18 column with a validated mobile phase system.
-
Acceptance Criterion: Radiochemical purity should be ≥95%.[15]
-
-
Radionuclidic Identity and Purity:
-
Identity: Confirm the identity of ¹⁸F by measuring the half-life of the final product. The half-life should be between 105 and 115 minutes.
-
Purity: Use a gamma-ray spectrometer to confirm the presence of the characteristic 511 keV annihilation peak and the absence of other gamma-emitting radionuclides.
-
-
Residual Solvents:
-
Method: Gas chromatography (GC) to quantify the amount of residual solvents (e.g., acetonitrile, ethanol, DMSO) in the final product.
-
Acceptance Criteria: The levels of residual solvents must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).
-
-
Bacterial Endotoxin (B1171834) Test:
-
Method: Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criterion: The endotoxin level must be below the established limit for parenteral drugs.[6]
-
-
Sterility:
-
Method: The final product should be passed through a 0.22 µm sterile filter. A sample should be subjected to a standard sterility test as per pharmacopeial guidelines. The product is typically released for use before the completion of the sterility test.[6]
-
Visualizations
Caption: Experimental workflow for the multi-step synthesis of [¹⁸F]SAHA.
Caption: Potential degradation of hydroxamic acid via Lossen rearrangement.
References
- 1. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 2. What Is Lossen Rearrangement? [unacademy.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Lossen | PPTX [slideshare.net]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iaea.org [iaea.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
F-SAHA (Vorinostat) vs. Other HDAC Inhibitors: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the selection of a suitable Histone Deacetylase (HDAC) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of F-SAHA (Vorinostat), a pan-HDAC inhibitor, with other prominent HDAC inhibitors, supported by experimental data.
Data Presentation: Quantitative Comparison of HDAC Inhibitor Potency
The inhibitory potency of this compound and other HDAC inhibitors against various HDAC isoforms is a key determinant of their biological activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy and selectivity.
Table 1: Comparative IC50 Values (in nM) of this compound (Vorinostat) and Other Clinically Relevant HDAC Inhibitors Against Class I and II HDAC Isoforms.
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | Class Selectivity |
| This compound (Vorinostat) | 70 | 110 | 90 | 20 | 510 | 60 | Pan-HDAC (Class I, IIb, IV)[1][2] |
| Panobinostat (LBH589) | 0.3 | 13 | 2.0 | 25 | 130 | 20 | Pan-HDAC[1] |
| Belinostat (PXD101) | 40 | 60 | 50 | 30 | 2000 | 70 | Pan-HDAC |
| Romidepsin (FK228) | 1.1 | 2.1 | 0.5 | 10 | 500 | - | Class I selective[3] |
| Entinostat (MS-275) | 180 | 200 | 300 | >10000 | >10000 | - | Class I selective |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from various sources for comparative purposes.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their therapeutic effects by modulating various signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells. While many downstream effects are shared, the specific pathways activated can differ between inhibitors.
Cell Cycle Arrest
This compound and other HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M phase. This is frequently mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/CIP1 and p27KIP1.[4]
References
- 1. Adverse drug reaction profiles of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Comparative Analysis: F-SAHA vs. SAHA (Vorinostat)
A comparative in vivo analysis between F-SAHA and the well-documented histone deacetylase (HDAC) inhibitor SAHA (Vorinostat) cannot be provided at this time due to the absence of available scientific literature and experimental data on a compound referred to as "this compound" in our searches.
This guide will therefore focus on providing a comprehensive overview of the in vivo data for SAHA (Vorinostat), a compound extensively studied in preclinical and clinical settings. The information presented below, including efficacy, safety, and pharmacokinetic data, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with HDAC inhibitors.
Should "this compound" be an alternative designation for a known compound or a novel agent with recently published data not yet widely indexed, we encourage providing the specific nomenclature or relevant publications for a complete comparative analysis.
SAHA (Vorinostat): An In Vivo Performance Profile
SAHA is a potent, reversible pan-HDAC inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models and is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its mechanism of action involves the inhibition of both class I and class II HDACs, leading to histone hyperacetylation, which in turn modulates gene transcription, induces cell cycle arrest, and promotes apoptosis in cancer cells.[1][2]
Efficacy in Preclinical Cancer Models
In vivo studies have demonstrated SAHA's efficacy in reducing tumor growth in various xenograft models. For instance, in a study involving NCI-H460 human large-cell lung carcinoma cells, intraperitoneal administration of SAHA at 50 mg/kg/day significantly reduced tumor size compared to the control group.[1] Similarly, in a murine model of B cell lymphoma using A20 cells, SAHA treatment inhibited tumor progression.[3]
However, the efficacy of SAHA can be tumor-type dependent. In rhabdomyosarcoma (RMS) xenografts, SAHA treatment was effective in reducing the growth of alveolar RMS (ARMS) tumors but not embryonal RMS (ERMS) tumors.[4][5][6] This highlights the importance of the genetic context of the tumor in determining the response to SAHA.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of SAHA has been characterized in multiple species, including mice, rats, dogs, and humans.[7][8] Following oral administration, SAHA is metabolized, with the major metabolites being SAHA glucuronide and SAHA succinate.[7] It is important to note that none of the identified serum metabolites have been found to inhibit HDAC or cell proliferation in vitro.[7]
Pharmacokinetic studies in mice have shown that after oral administration of 50 mg/kg, SAHA plasma concentrations are below the detection limit after 4 hours.[8] In another study, a 50 mg/kg injection in mice resulted in a maximal observed concentration (Cmax) of free SAHA in the brain of 0.11 µM, with a low overall brain availability.[2] Increasing the dose to 150 mg/kg prolonged the exposure but did not significantly increase the peak concentration in the brain.[2]
Safety and Tolerability
In preclinical studies, SAHA has been generally well-tolerated at therapeutic doses.[4] In clinical trials, the most common non-hematological dose-limiting toxicities include anorexia, dehydration, diarrhea, and fatigue.[9][10] Hematologic adverse events such as anemia and thrombocytopenia have also been observed but were typically reversible upon interruption of the treatment.[9][10]
Quantitative Data Summary
Table 1: In Vivo Efficacy of SAHA in Xenograft Models
| Cancer Model | Cell Line | Animal Model | SAHA Dose and Administration | Outcome | Reference |
| Large-Cell Lung Carcinoma | NCI-H460 | Xenograft murine model | 50 mg/kg/day, intraperitoneal | Significantly reduced tumor size (P<0.01) | [1] |
| Alveolar Rhabdomyosarcoma | Rh41 | Xenograft mice | Not specified | Significant decrease in tumor volume | [4] |
| Embryonal Rhabdomyosarcoma | RD | Xenograft mice | Not specified | No significant effect on tumor growth | [4] |
| B Cell Lymphoma | A20 | Nude mice xenograft | Not specified | Suppressed tumor progress | [3] |
Table 2: Pharmacokinetic Parameters of SAHA in Mice
| Administration Route | Dose | Cmax (Brain) | AUC (Brain) | Key Observation | Reference |
| Injection | 50 mg/kg | 0.11 ± 0.02 µM | 0.07 hr·µM | Low brain concentration | [2] |
| Injection | 150 mg/kg | 0.10 ± 0.01 µM | 0.36 hr·µM | Prolonged exposure, no Cmax increase | [2] |
| Oral | 50 mg/kg | Not Applicable | Not Applicable | Plasma levels below detection after 4h | [8] |
Experimental Protocols
Xenograft Tumor Model Protocol (General)
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, Rh41, RD, A20) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Immunodeficient mice (e.g., nude mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. SAHA is typically dissolved in a vehicle such as DMSO and then diluted in saline for intraperitoneal injection or formulated for oral gavage.[1] The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for further analysis, such as immunohistochemistry for markers of histone acetylation (e.g., acetylated histone H3) or cell proliferation.[4]
Pharmacokinetic Study Protocol (General)
-
Animal Model: Mice or rats are commonly used for preclinical pharmacokinetic studies.
-
Drug Administration: SAHA is administered via the desired route (e.g., oral gavage, intravenous injection, or intraperitoneal injection) at a specified dose.
-
Sample Collection: Blood samples are collected at various time points post-administration.[11] For mice, this may involve sparse sampling from a cohort of animals at each time point, while for rats, serial sampling from the same animal is possible.[11]
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of SAHA and its metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Visualizations
Caption: Simplified signaling pathway of SAHA (Vorinostat).
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. SAHA Enhances Synaptic Function and Plasticity In Vitro but Has Limited Brain Availability In Vivo and Does Not Impact Cognition | PLOS One [journals.plos.org]
- 3. Antitumor activity of SAHA, a novel histone deacetylase inhibitor, against murine B cell lymphoma A20 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validating F-SAHA as a PET Imaging Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [¹⁸F]F-SAHA (Fluorinated Suberoylanilide Hydroxamic Acid) with other prominent PET imaging agents targeting histone deacetylase (HDAC) enzymes. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective evaluation of this compound's performance and utility in preclinical and clinical research.
Introduction to this compound and HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[4][5]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes. PET imaging agents targeting HDACs enable the visualization and quantification of enzyme expression and engagement by inhibitor drugs.[3] [¹⁸F]this compound is a fluorinated analog of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and is designed for PET imaging of HDACs.[6][7] This guide compares [¹⁸F]this compound with other HDAC-targeting PET tracers, focusing on their biochemical properties and in vivo performance.
Comparative Performance of HDAC PET Imaging Agents
The selection of a PET imaging agent for HDACs depends on several factors, including binding affinity for specific HDAC isoforms, in vivo biodistribution, and blood-brain barrier (BBB) penetration for neurological applications. This section provides a quantitative comparison of [¹⁸F]this compound with notable alternatives like [¹¹C]Martinostat and [¹⁸F]FAHA.
Biochemical and In Vivo Imaging Data
| Parameter | [¹⁸F]this compound | [¹¹C]Martinostat | [¹⁸F]FAHA |
| Target HDAC Classes | Class I and IIb[2] | Class I (HDAC1, 2, 3) and IIb (HDAC6)[1][8] | Primarily Class IIa[9] |
| Binding Affinity (IC50) | HDAC1: 33 nM, HDAC2: 96 nM, HDAC3: 20 nM, HDAC6: 33 nM, HDAC8: 540 nM[10] | HDAC1: ~2.1 nM, HDAC2: ~1.7 nM, HDAC3: ~0.3 nM, HDAC6: ~4.0 nM[1] | N/A (Substrate-based) |
| In Vivo Tumor Uptake | Ovarian Cancer Xenograft (mouse): Tumor-to-muscle ratio of 1.7[3] | Prostate Cancer Xenograft (mouse): Significant reduction in uptake after treatment[11] | Not typically used for peripheral tumor imaging |
| Brain Penetration | Poor[2] | Excellent[2][8] | Good[9] |
| Primary Application | Peripheral tumor imaging[3] | Central Nervous System (CNS) imaging[5][8] | CNS imaging[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for preclinical PET imaging using [¹⁸F]this compound.
Preclinical [¹⁸F]this compound PET/CT Imaging Protocol for a Mouse Xenograft Model
1. Animal Model:
-
Athymic nude mice (nu/nu) are subcutaneously inoculated with a relevant human cancer cell line (e.g., ovarian, prostate).
-
Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) for imaging.
2. Radiotracer Administration:
-
Mice are fasted for 4-6 hours prior to imaging to reduce background signal.[12][13]
-
Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 2% in oxygen).
-
[¹⁸F]this compound (typically 3.7-7.4 MBq) is administered via tail vein injection.[3]
3. PET/CT Image Acquisition:
-
Dynamic or static PET imaging is performed at a specified time point post-injection (e.g., 60 minutes).
-
A CT scan is acquired for attenuation correction and anatomical co-registration.
-
For blocking experiments, a non-radioactive ("cold") dose of SAHA can be administered prior to the radiotracer to demonstrate target-specific binding.[3]
4. Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images over the tumor and reference tissues (e.g., muscle).
-
Tracer uptake is quantified as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).
-
Tumor-to-background ratios are calculated to assess imaging contrast.
Visualizing Molecular Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by visual diagrams. The following sections provide Graphviz DOT scripts for generating such visualizations.
Signaling Pathway of HDAC Inhibition by SAHA
This diagram illustrates the mechanism of action of SAHA as an HDAC inhibitor, leading to changes in gene expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo PET-imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [11C]Martinostat PET analysis reveals reduced HDAC I availability in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. In vivo PET imaging of histone deacetylases by 18F-suberoylanilide hydroxamic acid (18this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Analysis and Quantification of [11C]Martinostat for in vivo HDAC Imaging of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Contrast PET Imaging with [18F]NT160, a Class-IIa Histone Deacetylase Probe for In Vivo Imaging of Epigenetic Machinery in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. kiranpetct.com [kiranpetct.com]
A Comparative Guide to the HDAC Isoform Specificity of SAHA and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Understanding the specificity of these inhibitors is crucial for designing targeted therapeutic strategies and for elucidating the distinct biological roles of individual HDAC isoforms.
Overview of HDAC Isoform Classes
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene expression.[2][3] In humans, there are 18 HDACs, which are categorized into four main classes based on their sequence homology to yeast proteins.[2][4][5]
-
Class I: Includes HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily localized in the nucleus and are involved in cell proliferation and survival.[2][3]
-
Class II: Divided into two subclasses:
-
Class III: Known as the sirtuins (SIRT1-7), which are NAD+-dependent enzymes.
Comparative Inhibitory Activity of HDAC Inhibitors
The inhibitory potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for SAHA, Trichostatin A, and Entinostat against various HDAC isoforms. Lower IC50 values indicate greater potency.
| HDAC Isoform | SAHA (Vorinostat) (nM) | Trichostatin A (TSA) (nM) | Entinostat (MS-275) (nM) |
| Class I | |||
| HDAC1 | 10 - 61 | 0.1 - 4.99 | 243 - 510 |
| HDAC2 | 96 - 251 | - | 453 |
| HDAC3 | 19 - 20 | 5.21 | 248 - 8,000 |
| HDAC8 | 540 - 827 | Moderately Inhibited | >100,000 |
| Class IIa | |||
| HDAC4 | - | 27.6 | - |
| HDAC5 | - | Moderately Inhibited | - |
| HDAC7 | Inhibited | - | - |
| Class IIb | |||
| HDAC6 | 33 | 16.4 | - |
| HDAC10 | - | 24.3 | - |
| Class IV | |||
| HDAC11 | Inhibited | - | - |
"-" indicates that specific data was not prominently available in the search results. Data compiled from multiple sources and assays may show variability.
Summary of Specificity:
-
SAHA (Vorinostat): Is considered a pan-inhibitor as it demonstrates potent inhibition against both Class I and Class II HDACs.[6] However, it shows some selectivity, being less potent against HDAC8 compared to other Class I isoforms.[6]
-
Trichostatin A (TSA): Is a potent pan-inhibitor of Class I and II HDACs, generally exhibiting very low nanomolar IC50 values across multiple isoforms.[7][8]
-
Entinostat (MS-275): Is a selective inhibitor that primarily targets Class I HDACs, particularly HDAC1, 2, and 3, with significantly less activity against other isoforms like HDAC8.[2][3][9]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This section outlines a typical workflow for determining the IC50 values of HDAC inhibitors using a fluorometric assay, a common method for quantifying HDAC activity.
Principle: This assay utilizes a fluorogenic substrate containing an acetylated lysine residue. When an HDAC enzyme deacetylates the substrate, a developer solution containing a protease can cleave the deacetylated substrate, releasing a fluorophore. The resulting fluorescence is proportional to the HDAC activity and can be measured with a fluorescence plate reader. The presence of an HDAC inhibitor will reduce the fluorescence signal.
Materials:
-
Recombinant human HDAC isoforms
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor compounds (e.g., SAHA, TSA, Entinostat) at various concentrations
-
Developer solution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in the HDAC assay buffer.
-
Enzyme Incubation: Add the recombinant HDAC enzyme to the wells of the 96-well plate. Then, add the various concentrations of the inhibitor compounds to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells and incubate for a further period (e.g., 45-60 minutes) at 37°C to allow for the deacetylation reaction.
-
Development: Add the developer solution to each well. This will stop the HDAC reaction and initiate the cleavage of the deacetylated substrate, leading to the release of the fluorophore. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Erasers of Histone Acetylation: The Histone Deacetylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3.5.1.- Histone deacetylases (HDACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. resources.novusbio.com [resources.novusbio.com]
A Comparative Analysis of Fluorinated SAHA Analogs as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various fluorinated analogs of Suberoylanilide Hydroxamic Acid (SAHA), a well-known histone deacetylase (HDAC) inhibitor. The introduction of fluorine atoms into the SAHA molecule has been explored as a strategy to enhance potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative data from published studies, offers detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro efficacy of various fluorinated SAHA analogs in terms of their HDAC inhibitory activity and anti-proliferative effects on cancer cell lines.
Table 1: Comparative HDAC Isoform Inhibition (IC50, nM)
| Compound | Modification | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Reference |
| SAHA (Vorinostat) | - | 33 | 96 | 20 | 33 | 540 | [1] |
| SF5-SAHA | Pentafluorothio-substituted | - | - | - | > SAHA | - | [2] |
| (R,S)-threo-Difluoro-SAHA | Vicinal difluorination of linker | - | - | - | - | - | |
| (R,S)-erythro-Difluoro-SAHA | Vicinal difluorination of linker | - | - | - | - | - | |
| BITE-modified Analogs | 1,2-difluoroethylene unit | Potency > SAHA (for some analogs) | - | - | Potency > SAHA (for some analogs) | - | |
| C2-n-hexyl SAHA | n-hexyl group at C2 | >10000 | >10000 | >10000 | 600 | 2000 | [1] |
Note: A direct side-by-side comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions. The table presents a consolidated view of available data.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SAHA (Vorinostat) | Jurkat | T-cell Leukemia | 0.72 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 1.2 | [1] | |
| U937 | Histiocytic Lymphoma | 0.88 | [1] | |
| SF5-SAHA | DU145 | Prostate Carcinoma | ~ SAHA | [2] |
| Hep-G2 | Hepatocellular Carcinoma | < SAHA | [2] | |
| Jurkat | T-cell Leukemia | < SAHA | [2] | |
| Hut78 | T-cell Lymphoma | < SAHA | [2] | |
| SupT11 | T-cell Lymphoma | < SAHA | [2] | |
| SMZ1 | T-cell Leukemia | < SAHA | [2] | |
| C2-n-hexyl SAHA | Jurkat | T-cell Leukemia | 14 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 18 | [1] | |
| U937 | Histiocytic Lymphoma | 11 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
HDAC Inhibition Assay (Fluorometric)
This protocol is based on the methods described for the evaluation of novel SAHA analogs.
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution containing Trichostatin A (a potent HDAC inhibitor to stop the reaction) and a trypsin-like protease.
-
Test compounds (fluorinated SAHA analogs) and reference compound (SAHA) dissolved in DMSO.
-
96-well black, flat-bottom plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and SAHA in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
To each well of the 96-well plate, add the recombinant HDAC enzyme and the diluted test compound or SAHA. Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the anti-proliferative effects of the fluorinated SAHA analogs on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Jurkat, MOLM-13, U937, DU145, Hep-G2).
-
Complete cell culture medium appropriate for the cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Test compounds (fluorinated SAHA analogs) and reference compound (SAHA) dissolved in DMSO.
-
96-well clear, flat-bottom plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compounds or SAHA. Include control wells with vehicle (DMSO) only.
-
Incubate the cells for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis for Histone Acetylation
This protocol is used to confirm the mechanism of action of the fluorinated SAHA analogs by assessing their effect on histone acetylation.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test compounds (fluorinated SAHA analogs) and reference compound (SAHA).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the test compounds or SAHA at specified concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the intensity of the total histone band for each sample.
-
Compare the levels of histone acetylation in treated cells to that in untreated control cells.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by SAHA and its fluorinated analogs, as well as a typical experimental workflow for their evaluation.
Caption: Mechanism of action of fluorinated SAHA analogs leading to cell cycle arrest and apoptosis.
Caption: Fluorinated SAHA analogs can suppress pro-survival signaling pathways like PI3K/AKT/mTOR.
Caption: A typical experimental workflow for the preclinical evaluation of fluorinated SAHA analogs.
References
Navigating the Epigenetic Landscape: A Comparative Guide to SAHA (Vorinostat) in Clinical Oncology
For Researchers, Scientists, and Drug Development Professionals
Suberoylanilide hydroxamic acid (SAHA), known as Vorinostat (B1683920), has carved a significant niche in the epigenetic treatment of cancer. As the first histone deacetylase (HDAC) inhibitor to gain FDA approval for treating cutaneous T-cell lymphoma (CTCL), Vorinostat has been the subject of extensive clinical investigation across a spectrum of malignancies.[1][2] This guide provides a comprehensive comparison of Vorinostat's clinical trial data, juxtaposing its performance as a monotherapy and in combination regimens. Detailed experimental protocols for pivotal trials are provided, alongside visualizations of key signaling pathways modulated by this agent.
Unveiling the Mechanism of Action
Vorinostat functions as a pan-HDAC inhibitor, targeting class I and II histone deacetylases.[3][4] By binding to the zinc-containing catalytic domain of these enzymes, it prevents the removal of acetyl groups from histones.[2][3] This action leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[5] The therapeutic effects of Vorinostat extend beyond histone modifications, as it also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.[5]
Clinical Performance of Vorinostat: A Tabulated Overview
The clinical efficacy of Vorinostat has been evaluated in numerous trials for both hematologic and solid tumors. The following tables summarize key quantitative data from these studies, offering a comparative look at its performance alone and in concert with other anticancer agents.
Vorinostat as Monotherapy
| Cancer Type | Trial Phase | Number of Patients | Dosing Regimen | Objective Response Rate (ORR) | Key Adverse Events (Grade 3/4) | Reference |
| Cutaneous T-cell Lymphoma (CTCL) | II | 33 | 400 mg daily | 24% (Partial Response) | Thrombocytopenia (19%), Dehydration (8%) | [6] |
| Glioblastoma (Recurrent) | II | 66 | 200 mg twice daily (Days 1-14 of a 21-day cycle) | 9 of 52 patients progression-free at 6 months | Thrombocytopenia (22%), Fatigue (17%), Neutropenia (8%) | [6] |
| Indolent Non-Hodgkin's Lymphoma | II | 35 | 200 mg twice daily (Days 1-14 of a 21-day cycle) | 29% (Follicular Lymphoma: 47%) | Thrombocytopenia, Anemia, Leukopenia, Fatigue | [7] |
| Metastatic Transitional Cell Carcinoma of the Urothelium | II | 14 | 200 mg twice daily (14 of 21 days) | Limited efficacy | Thrombocytopenia | [8] |
Vorinostat in Combination Therapy
| Cancer Type | Combination Agents | Trial Phase | Number of Patients | Dosing Regimen (Vorinostat) | Objective Response Rate (ORR) | Key Adverse Events (Grade 3/4) | Reference |
| Advanced Non-Small-Cell Lung Cancer (NSCLC) | Carboplatin (B1684641), Paclitaxel (B517696) | II | 94 | 400 mg daily (Days 1-14 of a 21-day cycle) | 34% (vs. 12.5% with placebo) | Thrombocytopenia (18% vs. 3% with placebo) | [9] |
| Newly Diagnosed Glioblastoma | Temozolomide (B1682018), Radiation | I/II | 107 (Phase II) | 300 mg daily (Days 1-5 weekly during RT) | 15-month Overall Survival: 55.1% | Lymphopenia (32.7%), Thrombocytopenia (28.0%), Neutropenia (21.5%) | [10][11] |
| Advanced Head and Neck Squamous Cell Carcinoma (HNSCC) | Chemoradiation | I | 27 | 200 mg (M,W,F) | 92.59% Complete Response | - | [12] |
| Diffuse Large B-cell Lymphoma (DLBCL) | R-CHOP | I/II | 72 | 400 mg daily (Days 1-5 of a 21-day cycle) | 2-year Progression-Free Survival: 73% | Febrile Neutropenia (38%), Sepsis (19%) | [13] |
| Recurrent and/or Metastatic Squamous Cell Carcinomas | Pembrolizumab (B1139204) | II | 107 | - | 26% | Acute Kidney Injury (5%), Anemia (3%) | [14] |
Comparative Efficacy with Other HDAC Inhibitors
While direct head-to-head clinical trials in oncology are limited, in vitro studies offer some insights into the relative potency of different HDAC inhibitors. In the context of reactivating latent HIV-1, panobinostat (B1684620) was found to be significantly more potent than vorinostat, givinostat (B1684626), belinostat (B1667918), and valproic acid.[15][16] The order of potency in stimulating HIV-1 expression from latently infected cell lines was determined to be panobinostat > givinostat ≈ belinostat > vorinostat > valproic acid.[15][16] It is important to note that these findings in a viral latency model may not directly translate to anticancer efficacy, which is dependent on a multitude of factors beyond mere HDAC inhibition potency. To date, three HDAC inhibitors have received FDA approval for cancer treatment: Vorinostat and romidepsin (B612169) for CTCL, and belinostat and romidepsin for peripheral T-cell lymphoma (PTCL).[17]
Detailed Experimental Protocols
Understanding the methodology of key clinical trials is crucial for interpreting their outcomes. Below are summaries of the experimental protocols for representative Vorinostat studies.
Phase II Trial of Vorinostat in Refractory Cutaneous T-cell Lymphoma (CTCL)
-
Objective: To evaluate the activity and safety of Vorinostat in patients with refractory CTCL.
-
Patient Eligibility: Patients aged 18 years or older with histologically confirmed, evaluable CTCL that was refractory to or intolerant of conventional therapy. Patients were required to have adequate hematologic, hepatic, and renal function, and an ECOG performance status of 2 or less.
-
Study Design: Three dosing schedules were sequentially evaluated. Group 1 received 400 mg daily; Group 2 received 300 mg twice daily for 3 days with 4 days of rest; and Group 3 received 300 mg twice daily for 14 days followed by a 7-day rest, then 200 mg twice daily.
-
Endpoints: The primary endpoint was the complete and partial response rate. Secondary endpoints included time to response, time to progression, response duration, pruritus relief, and safety.
-
Statistical Analysis: Response rates were calculated with 95% confidence intervals. Time-to-event endpoints were estimated using the Kaplan-Meier method.
Phase II Randomized Trial of Vorinostat in Combination with Carboplatin and Paclitaxel for Advanced Non–Small-Cell Lung Cancer (NSCLC)
-
Objective: To evaluate the efficacy of Vorinostat in combination with carboplatin and paclitaxel in patients with advanced-stage NSCLC.
-
Patient Eligibility: Patients with previously untreated stage IIIB (with pleural effusion) or IV NSCLC.
-
Study Design: A randomized, double-blind, placebo-controlled trial. Patients were assigned in a 2:1 ratio to receive carboplatin and paclitaxel with either Vorinostat (400 mg orally daily) or a placebo on days 1 through 14 of a 21-day cycle for a maximum of six cycles.[9]
-
Endpoints: The primary endpoint was the comparison of the response rate between the two arms.[9]
-
Treatment Protocol: Carboplatin (AUC 6) and paclitaxel (200 mg/m²) were administered on day 3 of each cycle. Premedications for paclitaxel were administered.[9]
Signaling Pathways and Experimental Workflows
Vorinostat's anticancer effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical clinical trial workflow.
Caption: General mechanism of action of Vorinostat as an HDAC inhibitor.
Caption: Vorinostat's role in modulating the intrinsic apoptosis pathway.
Caption: A generalized workflow for a randomized clinical trial of Vorinostat.
References
- 1. va.gov [va.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 4. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Study of Vorinostat for Treatment of Relapsed or Refractory Indolent Non-Hodgkin's Lymphoma and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboplatin and Paclitaxel in Combination With Either Vorinostat or Placebo for First-Line Therapy of Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A phase I/II trial of vorinostat (SAHA) in combination with rituximab-CHOP in patients with newly diagnosed advanced stage diffuse large B-cell lymphoma (DLBCL): SWOG S0806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of pembrolizumab and vorinostat combination in patients with recurrent and/or metastatic squamous cell carcinomas: a phase 2 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of SAHA (Vorinostat) and Other Prominent Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs for the treatment of various cancers. Their therapeutic efficacy is, however, often counterbalanced by dose-limiting toxicities, making the therapeutic index a critical parameter in their clinical development. This guide provides a comparative overview of the therapeutic index of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and other notable HDAC inhibitors, including Romidepsin (B612169), Belinostat (B1667918), Panobinostat, and Entinostat.
Initially, this report aimed to investigate a compound referred to as "F-SAHA." However, extensive research revealed that this compound is not a recognized histone deacetylase inhibitor. Instead, the inquiry appears to stem from a conflation of two distinct entities: Foretinib, a multi-kinase inhibitor, and SAHA (Vorinostat), a well-established pan-HDAC inhibitor. This guide has therefore been redirected to focus on a comparative analysis of SAHA and other key HDACis, a topic of significant interest to the research community.
Quantitative Comparison of HDAC Inhibitor Activity and Toxicity
The therapeutic index of a drug is a quantitative measure of its safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety. The following tables summarize key preclinical data for SAHA and other selected HDAC inhibitors, providing a basis for comparing their potential therapeutic windows.
| Drug | Class | Target HDACs | In Vitro Potency (IC50) | In Vivo Efficacy (Xenograft Models) |
| SAHA (Vorinostat) | Pan-HDACi | Class I, II, IV | ~10-50 nM | Significant tumor growth inhibition in various models (e.g., prostate, lung, ovarian cancer) at doses of 25-150 mg/kg/day.[1][2][3][4] |
| Romidepsin | Class I selective | HDAC1, HDAC2 | ~7-11 nM | Significant tumor growth delay in T-cell lymphoma and other models at doses around 1.2-2 mg/kg.[5][6] |
| Belinostat | Pan-HDACi | Class I, II, IV | ~27 nM | Tumor growth inhibition in bladder and thyroid cancer xenografts at doses of 40-100 mg/kg/day.[7][8] |
| Panobinostat | Pan-HDACi | Class I, II, IV | <20 nM | Potent antitumor activity in various xenograft models (e.g., GIST, NSCLC, breast cancer) at doses of 10-20 mg/kg/day.[9][10][11] |
| Entinostat | Class I selective | HDAC1, HDAC3 | ~280-1300 nM | Modest single-agent antitumor activity in some rhabdomyosarcoma xenografts; enhances the effect of other agents.[12][13][14] |
| Drug | Preclinical Toxicity (MTD/LD50 in Rodents) | Key Toxicities Observed in Preclinical Studies |
| SAHA (Vorinostat) | MTD (mouse, IP): 125 mg/kg/day.[1] No morphological malformations in rats or rabbits at doses up to 50 and 150 mg/kg/day, respectively.[12] | Hematologic suppression, gastrointestinal effects, anorexia, weight loss, fatigue.[15] Genotoxic and epigenotoxic in mouse bone marrow cells.[16] |
| Romidepsin | MTD (Phase I trials): 14 mg/m² (days 1, 8, 15) or 17.8 mg/m² (days 1, 5).[17] | Nausea, vomiting, fatigue, transient thrombocytopenia, granulocytopenia.[11][18] |
| Belinostat | MTD (Phase I): 1,000 mg/m²/day.[19] | Nausea, fatigue, pyrexia, anemia, vomiting.[20] Genotoxic in multiple assays.[21] |
| Panobinostat | Significant toxicity observed at 10-20 mg/kg/day in mice.[22] | Thyroid toxicities, decreased white blood cells and platelets, hemorrhage, inflammation, bone marrow abnormalities in rats and dogs.[23] |
| Entinostat | Well-tolerated in preclinical models.[14][24] | Nausea, vomiting, fatigue, hematologic toxicities (neutropenia, thrombocytopenia).[24] |
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. The diagrams below illustrate some of the key pathways affected by these agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][23][25][26]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[26] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[21]
-
Compound Treatment: Treat cells with various concentrations of the HDAC inhibitor for a specified period (e.g., 72 hours).[21]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[21]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[21][25]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[21][25]
In Vivo Xenograft Studies
Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer agents.
Protocol Outline:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The HDAC inhibitor is administered via a specified route (e.g., intraperitoneal, oral) and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumor weight and other biomarkers may be assessed post-mortem.
Conclusion
The therapeutic index remains a pivotal consideration in the development of HDAC inhibitors. While pan-HDAC inhibitors like SAHA and Panobinostat demonstrate broad and potent anticancer activity, this is often accompanied by a narrower therapeutic window and a wider range of toxicities. In contrast, more class-selective inhibitors such as Romidepsin and Entinostat may offer an improved safety profile, although their efficacy might be more context-dependent. The choice of an appropriate HDAC inhibitor for therapeutic development will ultimately depend on a careful balance between its efficacy against a specific malignancy and its associated toxicity profile. Further research, including well-designed preclinical and clinical trials, is essential to fully elucidate the therapeutic potential of these agents and to identify patient populations most likely to benefit from their use.
References
- 1. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Epigenetic Therapy Using Belinostat for Patients With Unresectable Hepatocellular Carcinoma: A Multicenter Phase I/II Study With Biomarker and Pharmacokinetic Analysis of Tumors From Patients in the Mayo Phase II Consortium and the Cancer Therapeutics Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Vorinostat is genotoxic and epigenotoxic in the mouse bone marrow cells at the human equivalent doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. aacrjournals.org [aacrjournals.org]
Cross-Validation of F-SAHA Experimental Results: A Comparative Guide to HDAC Inhibitors
This guide provides a comprehensive comparison of Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA), a prominent histone deacetylase (HDAC) inhibitor, with other approved HDAC inhibitors. It also introduces F-SAHA, a fluorinated derivative of SAHA, utilized in preclinical positron emission tomography (PET) imaging. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the evaluation of these compounds.
Introduction to HDAC Inhibitors and this compound
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells.[1] Vorinostat (SAHA) was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] It functions by binding to the active site of HDACs, leading to an accumulation of acetylated histones and other proteins, which in turn modulates gene transcription.[1]
This compound is a fluorine-18 (B77423) (¹⁸F) labeled derivative of SAHA.[3] It has a biochemical activity profile nearly identical to SAHA and is primarily used as a PET imaging agent to visualize HDACs in vivo, allowing for the non-invasive assessment of HDAC inhibitor target engagement.[3] While this compound is a valuable research tool, this guide will focus on the therapeutic experimental results of its parent compound, Vorinostat (SAHA), and compare them with other clinically approved HDAC inhibitors.
Comparative Efficacy of HDAC Inhibitors
The following tables summarize the clinical trial data for Vorinostat (SAHA) and other approved HDAC inhibitors—Romidepsin (B612169), Panobinostat (B1684620), and Belinostat—across various cancer types.
Table 1: Efficacy of HDAC Inhibitors in Cutaneous T-Cell Lymphoma (CTCL)
| Drug | Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) |
| Vorinostat (SAHA) | Phase II | ~30% | - | - |
| Romidepsin | Pivotal Study | 34%[4] | 6%[4] | 15 months[4] |
| Belinostat | Phase II | 14% | - | - |
Table 2: Efficacy of HDAC Inhibitors in Peripheral T-Cell Lymphoma (PTCL)
| Drug | Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Romidepsin | Phase II | 25-38%[5][6] | 18%[5] | 8.9 months[5] | - |
| Belinostat | Pivotal Phase II | 25.8%[7][8] | 10.8%[7][8] | 13.6 months[7] | 1.6 months[8] |
| Pralatrexate + Romidepsin | Phase I | 71% (in PTCL)[9] | - | - | - |
Table 3: Efficacy of Panobinostat in Other Hematological Malignancies
| Cancer Type | Combination Therapy | Trial Phase | Overall Response Rate (ORR) | Clinical Benefit Rate | Median Progression-Free Survival (PFS) |
| Relapsed/Refractory Waldenström Macroglobulinemia | Monotherapy | Phase II | 47% (Minor Response or better)[10] | - | 6.6 months[10] |
| Relapsed/Refractory Multiple Myeloma | + Bortezomib + Dexamethasone | Phase III (PANORAMA-1) | 60.7%[11] | - | 12 months[12] |
| Relapsed/Refractory Multiple Myeloma | + Carfilzomib | Phase I/II | 67%[11] | 79%[11] | 7.7 months[11] |
Table 4: Common Grade 3/4 Adverse Events of HDAC Inhibitors
| Drug | Common Grade 3/4 Adverse Events |
| Vorinostat (SAHA) | Fatigue, thrombocytopenia, diarrhea, nausea, neutropenia, sepsis.[13][14] |
| Romidepsin | Thrombocytopenia, neutropenia, anemia, fatigue, nausea.[5] |
| Panobinostat | Thrombocytopenia, neutropenia, anemia, fatigue, diarrhea.[10][11] |
| Belinostat | Anemia, thrombocytopenia, dyspnea, neutropenia, fatigue.[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for the cross-validation of results. Below are generalized protocols for common assays used to evaluate HDAC inhibitors.
In Vitro Cytotoxicity Assay (DIMSCAN Assay)
The DIMSCAN assay is a fluorescence-based method used to determine the cytotoxic effects of a drug on cancer cell lines.
Protocol:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor (e.g., Vorinostat) and incubated for a specified period (e.g., 48-72 hours).
-
Fluorescence Staining: The supernatant is removed, and a solution containing a fluorescent nuclear stain (e.g., DAPI) is added to each well to stain the cell nuclei.
-
Image Acquisition: The plates are scanned using a fluorescence microscope to capture images of the stained nuclei.
-
Data Analysis: The integrated fluorescence intensity of each well is measured. The drug concentration that inhibits cell growth by 50% (IC50) is calculated by comparing the fluorescence of treated wells to untreated control wells.[15]
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor activity of a drug in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives the HDAC inhibitor (e.g., Vorinostat) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.[15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Objective responses such as partial or complete tumor regression are recorded.[15]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathway of HDAC inhibitors and a typical experimental workflow.
Caption: Mechanism of action of HDAC inhibitors.
Caption: Generalized clinical trial workflow.
References
- 1. Stochasticity of anticancer mechanisms underlying clinical effectiveness of vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat (SAHA) and Breast Cancer: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo PET imaging of histone deacetylases by 18F-suberoylanilide hydroxamic acid (18this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Results of a phase 2 trial of the single-agent histone deacetylase inhibitor panobinostat in patients with relapsed/refractory Waldenström macroglobulinemia | Blood | American Society of Hematology [ashpublications.org]
- 11. dovepress.com [dovepress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 14. A phase I/II trial of vorinostat (SAHA) in combination with rituximab-CHOP in patients with newly diagnosed advanced stage diffuse large B-cell lymphoma (DLBCL): SWOG S0806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling F-SAHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of F-SAHA (p-Fluoro-SAHA), a histone deacetylase (HDAC) inhibitor. Given that the toxicological properties of many research compounds are not fully characterized, a cautious and proactive approach to safety is paramount. The following procedures are based on best practices for handling potent pharmacological agents and information available for the closely related compound, Vorinostat (SAHA).
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained in handling hazardous potent compounds. Work should always be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation and contact exposure.
Personal Protective Equipment (PPE) Requirements
A comprehensive set of PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of liquids and airborne particles. |
| Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or if aerosolization is possible. | Protects against inhalation of fine particles. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the laboratory environment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting. This includes proper receiving, storage, handling, and disposal procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
The following are general protocols for the use of this compound in common laboratory experiments. These should be adapted based on specific experimental needs and institutional safety guidelines.
In Vitro Cell-Based Assay Protocol (Adaptable)
This protocol provides a template for treating cultured cells with this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium and supplements
-
Cultured cells in multi-well plates
-
Sterile, disposable labware (e.g., pipette tips, microcentrifuge tubes)
Procedure:
-
Stock Solution Preparation (in a chemical fume hood):
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This compound is reported to be soluble in DMSO.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.[1]
-
-
Cell Treatment:
-
Culture cells to the desired confluency in multi-well plates.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in fresh cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period.
-
-
Post-Treatment Analysis:
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).
-
In Vivo Animal Handling and Administration Protocol (Adaptable)
This protocol provides a general guideline for the administration of this compound to laboratory animals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound stock solution
-
Sterile vehicle for injection (e.g., saline, PBS with a solubilizing agent)
-
Appropriate syringes and needles
-
Laboratory animals (e.g., mice, rats)
Procedure:
-
Dosing Solution Preparation:
-
Based on the required dose and the weight of the animals, calculate the volume of this compound stock solution needed.
-
Prepare the final dosing solution by diluting the this compound stock in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, oral gavage). The final concentration should be such that the required dose can be administered in an appropriate volume for the animal species.
-
-
Animal Dosing:
-
Properly restrain the animal using approved techniques.
-
Administer the this compound dosing solution via the approved route.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Post-Dosing Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Proceed with the experimental timeline and endpoint analysis as per the approved protocol.
-
Disposal Plan
All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE, must be disposed of as hazardous chemical waste.
Decontamination
-
All non-disposable equipment and work surfaces that come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) and then water) should be used. Consult your institution's safety office for recommended procedures.
Waste Disposal
-
Solid Waste: Contaminated gloves, gowns, shoe covers, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and syringes used for this compound administration should be placed in a designated sharps container for hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathway
This compound, as an HDAC inhibitor, functions by preventing the removal of acetyl groups from histones and other proteins. This leads to the accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
